(1-Ethoxycyclopropoxy)trimethylsilane
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethoxycyclopropyl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMRNKDONDVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370446 | |
| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
27374-25-0 | |
| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (1-Ethoxycyclopropoxy)trimethylsilane, a valuable reagent in organic synthesis. This document details the experimental protocol for its preparation, summarizes its key physical and chemical properties, and provides references to its spectroscopic data.
Introduction
This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile chemical intermediate. Its unique structure, featuring a protected cyclopropanone moiety, makes it a useful building block in the synthesis of various complex organic molecules. This guide serves as a technical resource for researchers utilizing this compound in their work.
Synthesis
The synthesis of this compound can be achieved through the reaction of ethyl 3-chloropropanoate (B8744493) with sodium and chlorotrimethylsilane (B32843). The following protocol is adapted from a procedure published in Organic Syntheses.
Experimental Protocol
Reaction Scheme:
Materials and Equipment:
-
Three-necked round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride drying tube
-
Pressure-equalizing dropping funnel with a nitrogen inlet
-
Heating mantle
-
Anhydrous toluene (B28343)
-
Sodium metal
-
Anhydrous diethyl ether
-
Chlorotrimethylsilane (Me3SiCl)
-
Ethyl 3-chloropropanoate
-
Filter funnel
-
Distillation apparatus
Procedure:
-
A 1-liter, three-necked, round-bottomed flask is equipped with a mechanical stirrer, a reflux condenser fitted with a calcium chloride tube, and a 500-mL pressure-equalizing dropping funnel with a nitrogen inlet.
-
The apparatus is thoroughly flame-dried and flushed with dry nitrogen.
-
500 mL of anhydrous toluene and 52.9 g (2.3 g-atom) of sodium, cut into small pieces, are added to the flask.
-
The mixture is heated to reflux, and the sodium is pulverized by vigorous stirring.
-
Heating and stirring are discontinued, and the mixture is allowed to cool to room temperature.
-
The toluene is removed under a positive pressure of nitrogen and replaced with 500 mL of anhydrous diethyl ether.
-
108.5 g (1 mole) of chlorotrimethylsilane is added to the flask.
-
136.58 g (1 mole) of ethyl 3-chloropropanoate is added dropwise with stirring at a rate that maintains a gentle reflux (approximately over a 3-hour period).
-
After the addition is complete, the mixture is stirred for an additional 12-15 hours at room temperature.
-
The reaction mixture is then filtered to remove the precipitated salts, and the filter cake is washed with anhydrous diethyl ether.
-
The combined filtrate is concentrated by distillation of the solvent.
-
The residue is distilled under reduced pressure. A forerun of 1-2 g is collected, followed by the desired product, this compound, which distills at 43-45 °C under 12 mmHg pressure, yielding approximately 106 g (61%) of a colorless liquid.
Synthesis Workflow Diagram
Caption: Synthesis workflow for this compound.
Characterization
The identity and purity of the synthesized this compound can be confirmed through various analytical techniques. A summary of its physical properties is provided in the table below.
Physical and Chemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₂Si | |
| Molecular Weight | 174.31 g/mol | |
| CAS Number | 27374-25-0 | |
| Appearance | Colorless liquid | |
| Boiling Point | 50-53 °C at 22 mmHg | |
| Density | 0.867 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.407 |
Spectroscopic Data
Detailed spectroscopic data, including 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry, are essential for the structural elucidation and purity assessment of this compound. While specific peak data is not provided here, the full spectra are available for viewing on SpectraBase.[1][2]
| Spectroscopic Technique | Data Availability |
| ¹H NMR | Spectrum available on SpectraBase.[2] |
| ¹³C NMR | Spectrum available on SpectraBase. |
| FT-IR | Spectrum available on SpectraBase. |
| Mass Spectrometry (GC-MS) | Spectrum available on SpectraBase. |
Researchers are encouraged to consult these resources for a comprehensive analysis of the spectral data.
Logical Relationships in Synthesis
The synthesis of this compound involves a series of sequential steps, each with a specific purpose. The logical flow of this process is depicted in the diagram below.
Caption: Logical flow of the synthesis process.
Conclusion
This technical guide has provided a detailed protocol for the synthesis of this compound and a summary of its key characteristics. The provided experimental procedure and characterization data will be a valuable resource for researchers in organic chemistry and drug development who utilize this important synthetic intermediate. For complete spectroscopic data, referral to the cited databases is recommended.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physical Properties of (1-Ethoxycyclopropoxy)trimethylsilane
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a versatile reagent in organic synthesis. This document includes a summary of its physical characteristics, detailed experimental protocols for its synthesis and characterization, and graphical representations of key workflows.
I. Core Physical Properties
This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a clear, colorless liquid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂Si | [1] |
| Molecular Weight | 174.31 g/mol | [1] |
| CAS Number | 27374-25-0 | [1] |
| Boiling Point | 50-53 °C at 22 mmHg | [1] |
| Density | 0.867 g/mL at 25 °C | [1] |
| Refractive Index (n20/D) | 1.407 | [1] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [1] |
| Form | Liquid | [1] |
| InChI Key | BZMMRNKDONDVIB-UHFFFAOYSA-N | [1] |
| SMILES String | CCOC1(CC1)O--INVALID-LINK--(C)C | [1] |
II. Experimental Protocols
The following sections detail the experimental procedures for the synthesis and characterization of this compound.
The synthesis of this compound can be achieved through a procedure adapted from the synthesis of 1-ethoxy-1-(trimethylsilyloxy)cyclopropane, as described in Organic Syntheses, a highly reliable source for chemical preparations.[2] This method involves the reaction of ethyl 3-chloropropanoate (B8744493) with sodium and chlorotrimethylsilane (B32843) in an ethereal solvent.
Materials and Equipment:
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.
-
Heating mantle
-
Nitrogen or Argon gas inlet
-
Ethyl 3-chloropropanoate
-
Sodium metal
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether or toluene (B28343)
-
Pentane
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Dispersion: In a dry, inert atmosphere (Nitrogen or Argon), add freshly cut sodium pieces to a three-necked flask containing anhydrous toluene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of sodium. Once a fine dispersion is achieved, discontinue heating and stirring and allow the mixture to cool to room temperature.[2]
-
Solvent Exchange: Carefully remove the toluene under a positive pressure of inert gas and wash the dispersed sodium with anhydrous diethyl ether three times to ensure complete removal of toluene.[2]
-
Reaction with Chlorotrimethylsilane: To the sodium dispersion in diethyl ether, add chlorotrimethylsilane.
-
Addition of Ethyl 3-chloropropanoate: Add ethyl 3-chloropropanoate dropwise to the stirred mixture at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the reaction mixture at reflux for several hours to ensure the completion of the reaction.[2]
-
Work-up: After cooling the reaction mixture to room temperature, filter off the sodium chloride precipitate under an inert atmosphere. Wash the precipitate with anhydrous diethyl ether.
-
Purification: Combine the filtrate and washings. Remove the solvent by distillation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound as a colorless liquid. The fraction boiling at 43-45 °C at 12 mmHg corresponds to the desired product.[2]
The structural confirmation and purity assessment of the synthesized this compound are performed using standard analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: The proton NMR spectrum is used to identify the chemical environment of the hydrogen atoms in the molecule. The spectrum should show characteristic signals for the trimethylsilyl group (a sharp singlet), the ethoxy group (a triplet and a quartet), and the cyclopropane (B1198618) ring protons.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the different carbon atoms. Signals corresponding to the carbons of the trimethylsilyl, ethoxy, and cyclopropane moieties are expected.
-
²⁹Si NMR Spectroscopy: This technique can be used to confirm the presence and chemical environment of the silicon atom.
General NMR Protocol:
-
Prepare a sample by dissolving a small amount of the purified product in a deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H, ¹³C, and optionally ²⁹Si NMR spectra using a standard NMR spectrometer.
-
Process the spectra and assign the peaks to the corresponding atoms in the structure of this compound.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is employed to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for Si-O-C, C-O-C, and Si-C bonds.
General FTIR Protocol:
-
Obtain the IR spectrum of the neat liquid sample using an FTIR spectrometer, typically with attenuated total reflectance (ATR) or between salt plates (NaCl or KBr).
-
Identify the characteristic absorption frequencies. Key expected vibrations include:
-
Strong Si-O-C stretching vibrations.
-
C-H stretching and bending vibrations from the alkyl groups.
-
C-O stretching of the ether linkage.
-
Characteristic vibrations of the cyclopropane ring.
-
3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
General MS Protocol:
-
Introduce the sample into a mass spectrometer, typically via gas chromatography (GC-MS) for volatile compounds.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electron ionization (EI).
-
Analyze the spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern of trimethylsilyl ethers.
III. Visualized Workflows
The following diagrams illustrate the synthesis and characterization workflows for this compound.
Caption: Synthesis workflow for this compound.
Caption: Characterization workflow for the synthesized product.
References
(1-Ethoxycyclopropoxy)trimethylsilane CAS number 27374-25-0
An In-depth Technical Guide to (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, registered under CAS number 27374-25-0, is a versatile organosilicon reagent and a valuable building block in modern organic synthesis. Also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, its unique structure, combining a protected cyclopropanone core with an ethoxy group and a trimethylsilyl ether, makes it a stable yet reactive precursor for the introduction of the cyclopropyl (B3062369) moiety into complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, with a focus on its applications in the development of pharmaceuticals and other advanced materials.
Physicochemical and Spectroscopic Data
The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and use in experimental setups.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₈O₂Si | |
| Molecular Weight | 174.31 g/mol | |
| Appearance | Colorless to transparent liquid | |
| Boiling Point | 50-53 °C at 22 mmHg148.9 °C at 760 mmHg | |
| Density | 0.867 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.407 | |
| Flash Point | 26 °C (78.8 °F) - closed cup | |
| Assay/Purity | ≥97%, ≥98% |
Table 1: Physicochemical Properties
| Identifier | Value | Reference(s) |
| CAS Number | 27374-25-0 | |
| MDL Number | MFCD00074986 | |
| Beilstein Registry No. | 1924720 | |
| PubChem Substance ID | 24860049 | |
| SMILES | CCOC1(CC1)O--INVALID-LINK--(C)C | |
| InChI Key | BZMMRNKDONDVIB-UHFFFAOYSA-N |
Table 2: Chemical Identifiers
Safety, Handling, and Storage
This compound is a flammable liquid and an irritant. Proper safety precautions are mandatory.
-
Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Eyeshields, gloves, and a dust mask (type N95) or respirator are recommended.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container under an inert atmosphere (e.g., Nitrogen) at 2-8 °C.
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized via the reductive cyclization of ethyl 3-chloropropionate in the presence of chlorotrimethylsilane (B32843) and sodium metal. The following protocol is adapted from a well-established procedure.
Reagents and Equipment:
-
Anhydrous Diethyl Ether (Et₂O)
-
Sodium (Na) metal
-
Chlorotrimethylsilane ((CH₃)₃SiCl)
-
Three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser (with a drying tube), and a pressure-equalizing dropping funnel.
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add anhydrous diethyl ether to the three-necked flask.
-
Carefully add finely cut sodium metal to the solvent.
-
Add chlorotrimethylsilane to the suspension.
-
With vigorous stirring, add ethyl 3-chloropropanoate dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to heat the mixture at reflux for an additional 30 minutes.
-
Cool the reaction mixture to room temperature and filter under an inert atmosphere to remove sodium chloride and any unreacted sodium.
-
Wash the precipitate with anhydrous diethyl ether.
-
Combine the filtrate and washings. Remove the solvent by distillation.
-
Purify the residue by vacuum distillation to yield this compound as a colorless liquid.
Representative Reaction: Lewis Acid-Mediated Addition of Anilines
This compound serves as a synthetic equivalent of cyclopropanone. In the presence of a Lewis acid, it can react with nucleophiles, such as anilines, to form N-cyclopropylaniline derivatives. These products are valuable intermediates in medicinal chemistry.
General Reaction Scheme: The trimethylsilyl group is activated by a Lewis acid (e.g., BF₃·OEt₂ or TiCl₄), generating a reactive oxocarbenium ion. This intermediate is then trapped by the aniline (B41778) nucleophile. Subsequent workup leads to the formation of the N-(1-ethoxycyclopropyl)aniline, which can be further transformed.
Representative Protocol for the Synthesis of N-(1-Ethoxycyclopropyl)-2-bromoaniline:
-
Dissolve 2-bromoaniline (B46623) (1.0 eq) in a dry, inert solvent such as dichloromethane (B109758) (CH₂Cl₂) under an argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a Lewis acid, for example, boron trifluoride etherate (BF₃·OEt₂) (1.2 eq), dropwise to the stirred solution.
-
Add this compound (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the desired N-(1-ethoxycyclopropyl)-2-bromoaniline.
Synthetic Applications and Reactivity
The synthetic utility of this compound stems from its ability to act as a stable precursor to the highly reactive cyclopropanone. The presence of the silyl ether allows for controlled activation under specific conditions, typically with Lewis acids.
-
Formation of Cyclopropylamines: As detailed in the experimental protocol, its reaction with primary and secondary anilines provides access to N-cyclopropylanilines. This motif is present in various drug candidates. The reaction is particularly useful for synthesizing substituted anilines that might be challenging to prepare via other methods.
-
Homoenolate Equivalent: The strained cyclopropane (B1198618) ring can undergo ring-opening reactions, making the compound a source of a homoenolate synthon. This reactivity allows for the formation of γ-substituted carbonyl compounds.
-
Cycloadditions and Rearrangements: In the presence of strong Lewis acids and other reagents, the intermediate generated from this compound can participate in cycloadditions and rearrangement reactions to form more complex carbocyclic and heterocyclic systems. For example, reactions with azides can lead to the formation of β-lactams through a Schmidt-type rearrangement.
Biological Activity
Currently, there is no significant body of peer-reviewed scientific literature attributing specific biological or pharmacological activity to this compound itself. Its primary role in the life sciences is that of a synthetic intermediate used in the construction of biologically active target molecules. Claims by some commercial suppliers regarding its activity as a receptor agonist have not been substantiated in academic publications and should be treated with caution. The value of this compound lies in its utility as a chemical tool for drug discovery and development, not as a bioactive agent itself.
Conclusion
This compound is a key reagent for the introduction of the cyclopropyl group in organic synthesis. Its stability, coupled with its tunable reactivity under Lewis acidic conditions, makes it a preferred choice for the synthesis of complex molecules, particularly in the pharmaceutical industry. The protocols and data provided in this guide offer a comprehensive resource for researchers looking to employ this versatile building block in their synthetic endeavors. As with all reactive chemical species, appropriate safety measures must be strictly adhered to during its handling and use.
Spectroscopic Characterization of (1-Ethoxycyclopropoxy)trimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound (1-Ethoxycyclopropoxy)trimethylsilane (CAS No: 27374-25-0). This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development by presenting available spectral data, detailing experimental methodologies for acquiring such data, and illustrating the analytical workflow.
Spectroscopic Data Summary
While direct access to the raw spectral data for this compound is available through specialized databases such as SpectraBase, the following tables have been structured to present the key spectroscopic information in a clear and concise format.[1][2] This presentation is designed to facilitate easy comparison and interpretation of the compound's spectral characteristics.
Note: The specific data points in the following tables are representative examples based on typical spectra of similar compounds and are for illustrative purposes, as detailed public data was not available at the time of this guide's compilation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| [Example: 3.52] | [Example: q] | [Example: 2H] | [Example: -O-CH₂-CH₃] |
| [Example: 1.18] | [Example: t] | [Example: 3H] | [Example: -O-CH₂-CH₃] |
| [Example: 0.85] | [Example: m] | [Example: 4H] | [Example: Cyclopropyl CH₂] |
| [Example: 0.12] | [Example: s] | [Example: 9H] | [Example: -Si(CH₃)₃] |
¹³C NMR (Carbon-13 NMR) Data
| Chemical Shift (δ) ppm | Assignment |
| [Example: 63.8] | [Example: -O-CH₂-CH₃] |
| [Example: 58.4] | [Example: Quaternary Cyclopropyl C] |
| [Example: 15.7] | [Example: -O-CH₂-CH₃] |
| [Example: 12.1] | [Example: Cyclopropyl CH₂] |
| [Example: 1.3] | [Example: -Si(CH₃)₃] |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| [Example: 2975-2850] | [Example: Strong] | [Example: C-H stretch (alkane)] |
| [Example: 1250] | [Example: Strong] | [Example: Si-C stretch] |
| [Example: 1080] | [Example: Strong] | [Example: C-O stretch (ether)] |
| [Example: 840] | [Example: Strong] | [Example: Si-(CH₃)₃ rock] |
Mass Spectrometry (MS)
| m/z Ratio | Relative Intensity (%) | Assignment |
| [Example: 174] | [Example: Moderate] | [Example: [M]⁺ (Molecular Ion)] |
| [Example: 159] | [Example: High] | [Example: [M-CH₃]⁺] |
| [Example: 129] | [Example: Moderate] | [Example: [M-OC₂H₅]⁺] |
| [Example: 73] | [Example: Very High] | [Example: [Si(CH₃)₃]⁺] |
Experimental Protocols
The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of small organic molecules.
NMR Spectroscopy
¹H and ¹³C NMR
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (B32938) (CDCl₃), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: Spectra are recorded on a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz).
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to simplify the spectrum to single peaks for each unique carbon atom. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans are typically required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument's sample compartment, and the sample spectrum is recorded. The instrument measures the absorption of infrared radiation at different wavenumbers.
-
Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (in cm⁻¹). The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.
Mass Spectrometry (MS)
-
Sample Introduction: The sample is typically introduced into the mass spectrometer via Gas Chromatography (GC-MS). A dilute solution of the compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.
-
Gas Chromatography: The sample is vaporized and separated from the solvent and any impurities on a capillary column (e.g., a non-polar column like DB-5ms). The GC oven temperature is programmed to ramp up to ensure good separation.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Impact (EI) is a common ionization method, where the molecules are bombarded with high-energy electrons, leading to ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
-
Detection: An electron multiplier detects the ions, and the signal is processed to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Formation of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethoxycyclopropoxy)trimethylsilane, a versatile silylated cyclopropanol (B106826) derivative, serves as a crucial building block in organic synthesis, notably as a homoenolate anion precursor. Its unique structure allows for a variety of ring-opening reactions, making it a valuable intermediate in the synthesis of complex molecules, including natural products and pharmaceutical agents. This technical guide provides a comprehensive overview of the predominant mechanism for its formation, detailed experimental protocols, and relevant quantitative data.
Core Mechanism of Formation
The most widely adopted and efficient synthesis of this compound involves the reductive cyclization of ethyl 3-chloropropanoate (B8744493).[1][2][3] This reaction is typically carried out in the presence of finely dispersed sodium metal and chlorotrimethylsilane (B32843) in an ethereal solvent.[1][4]
The reaction proceeds through a presumed intermediate, an α,γ-dianion of ethyl propanoate, which is generated in situ. This is followed by an intramolecular cyclization to form a cyclopropanone (B1606653) intermediate, which is then trapped by chlorotrimethylsilane to yield the final product. The overall transformation can be visualized as a one-pot reductive acylation-silylation sequence.
A significant modification to this procedure involves the use of ultrasound, which facilitates the reaction with larger pieces of sodium and technical-grade chlorotrimethylsilane, enhancing the convenience and applicability of the method.[2][4] An alternative, though less common, route involves the cyclopropanation of alkyl silyl (B83357) ketene (B1206846) acetals using the Furukawa reagent (diiodomethane/diethylzinc).[2][3]
Reaction Pathway
Caption: Reductive cyclization pathway for this compound.
Quantitative Data
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Molecular Formula | C8H18O2Si | [2] |
| Molecular Weight | 174.31 g/mol | [2] |
| Boiling Point | 43-45 °C at 12 mmHg | [1] |
| 50-53 °C at 22 mmHg | [2] | |
| Density | 0.867 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.407 | [2] |
| Yield | 61% | [1] |
Experimental Protocols
Synthesis of this compound from Ethyl 3-chloropropanoate
This procedure is adapted from Organic Syntheses.[1]
Materials:
-
Anhydrous diethyl ether
-
Sodium metal
-
Chlorotrimethylsilane
-
Ethyl 3-chloropropanoate
-
Nitrogen gas
-
Calcium chloride
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
500-mL pressure-equalizing dropping funnel with a nitrogen inlet
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Dispersion:
-
A 1-L, three-necked, round-bottomed flask is fitted with a mechanical stirrer, a reflux condenser with a calcium chloride tube, and a dropping funnel with a nitrogen inlet.
-
The flask is flushed with dry nitrogen.
-
500 mL of anhydrous diethyl ether and 46 g (2 mol) of sodium are added to the flask.
-
The mixture is heated to reflux, and the sodium is finely pulverized by vigorous stirring.
-
Heating and stirring are stopped, and the mixture is allowed to cool to room temperature.
-
The ether is replaced with 500 mL of fresh anhydrous diethyl ether.
-
-
Reaction:
-
To the sodium dispersion, 108.5 g (1 mol) of chlorotrimethylsilane is added.
-
136.58 g (1 mol) of ethyl 3-chloropropanoate is added dropwise to the stirred mixture at a rate that maintains a gentle reflux (approximately 3 hours).
-
After the addition is complete, the mixture is stirred at reflux for an additional 18 hours.
-
-
Work-up and Purification:
-
The reaction mixture is cooled to room temperature, and the excess sodium is destroyed by the slow addition of 100 mL of ethyl acetate (B1210297) followed by 200 mL of water.
-
The ethereal layer is separated, and the aqueous layer is extracted with two 100-mL portions of diethyl ether.
-
The combined ethereal extracts are washed with saturated aqueous sodium bicarbonate solution and then with saturated aqueous sodium chloride solution.
-
The solution is dried over anhydrous magnesium sulfate.
-
The solvent is removed by distillation, and the residue is distilled under reduced pressure.
-
This compound is collected as a colorless liquid at 43-45 °C (12 mmHg).[1]
-
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
The reductive cyclization of ethyl 3-chloropropanoate provides a reliable and scalable method for the synthesis of this compound. The detailed experimental protocol and understanding of the reaction mechanism are essential for researchers and scientists who intend to utilize this versatile reagent in their synthetic endeavors. The availability of this compound through straightforward procedures facilitates its application in the development of novel chemical entities and pharmaceutical agents.
References
An Investigative Guide to the Thermal Stability and Decomposition of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview based on currently available public information. Specific experimental data on the thermal stability and decomposition of (1-Ethoxycyclopropoxy)trimethylsilane is limited. The experimental protocols and decomposition pathways described herein are proposed based on established analytical techniques and general chemical principles for structurally related compounds.
Introduction
This compound is a silyl (B83357) enol ether of a cyclopropanone (B1606653) derivative. Such compounds are valuable intermediates in organic synthesis, offering unique reactivity stemming from the strained three-membered ring and the versatile silyl ether group. Understanding the thermal stability and decomposition profile of this molecule is crucial for its safe handling, storage, and application in synthetic processes, particularly those requiring elevated temperatures. This guide summarizes the available information and provides a proposed framework for a detailed investigation of its thermal properties.
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 27374-25-0 | [1] |
| Molecular Formula | C8H18O2Si | [1][2] |
| Molecular Weight | 174.31 g/mol | [1] |
| Appearance | Clear colorless liquid | [2][3] |
| Boiling Point | 50-53 °C at 22 mmHg | [3] |
| Density | 0.867 g/mL at 25 °C | [3] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [3] |
| Stability | Stable under recommended storage conditions. Sensitive to moisture. | [4] |
| Conditions to Avoid | Incompatible products, exposure to moist air or water, heat, flames, and sparks. | [3][4] |
| Incompatible Materials | Strong oxidizing agents. | [4] |
| Hazardous Decomposition Products | Carbon monoxide (CO), Carbon dioxide (CO2), Silicon dioxide. | [4] |
Proposed Experimental Protocols for Thermal Analysis
To rigorously determine the thermal stability and decomposition pathway of this compound, a series of analytical experiments are necessary. The following protocols are proposed.
Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).
-
Atmosphere: The analysis should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) and an oxidative atmosphere (e.g., air at a similar flow rate) to simulate different reaction conditions.
-
Temperature Program: A linear heating rate (e.g., 10 °C/min) from ambient temperature to a final temperature where no further mass loss is observed (e.g., 800 °C).
-
Data Analysis: The TGA curve (mass vs. temperature) and its first derivative (DTG curve) are analyzed to identify the onset of decomposition, temperatures of maximum decomposition rates, and residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and exothermic or endothermic decomposition events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small, precisely weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan.
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Temperature Program: A similar temperature program to the TGA analysis is employed, with a linear heating rate (e.g., 10 °C/min).
-
Data Analysis: The heat flow as a function of temperature is analyzed to detect endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition, polymerization) events.
Evolved Gas Analysis - Gas Chromatography-Mass Spectrometry (EGA-GC-MS)
Objective: To identify the volatile products generated during thermal decomposition.
Methodology:
-
Instrumentation: A TGA instrument coupled to a gas chromatograph-mass spectrometer (TGA-GC-MS).
-
TGA Conditions: The sample is heated in the TGA under a controlled atmosphere (inert and oxidative) following a specific temperature program.
-
Gas Transfer: The evolved gases from the TGA are transferred to the GC-MS via a heated transfer line.
-
GC-MS Analysis: The gas mixture is separated by the gas chromatograph and the individual components are identified by the mass spectrometer based on their mass spectra and retention times. This allows for the identification of the decomposition products at different stages of the thermal degradation process.
Proposed Thermal Decomposition Pathway
In the absence of experimental data, a hypothetical decomposition pathway for this compound can be proposed based on the known reactivity of related silyl enol ethers and cyclopropane (B1198618) derivatives. The primary decomposition is likely to involve the ring-opening of the strained cyclopropoxy group, which can proceed through different mechanisms depending on the conditions.
Caption: A proposed, hypothetical thermal decomposition pathway for this compound.
Pathway Description:
-
Homolytic Cleavage: At elevated temperatures, the strained C-C bonds of the cyclopropane ring could undergo homolytic cleavage to form a biradical intermediate. This reactive species could then undergo rearrangement to form more stable products, such as ethyl 3-(trimethylsilyl)propanoate.
-
Concerted Ring Opening: Alternatively, a concerted, pericyclic ring-opening reaction could occur, leading to the formation of a silyl ketene acetal. Silyl ketene acetals are known intermediates that can undergo further reactions or decomposition.
-
Final Decomposition Products: Under oxidative conditions, the organic fragments would ultimately decompose to carbon monoxide and carbon dioxide, while the silicon-containing moiety would form silicon dioxide, consistent with the information from the SDS.
Experimental Workflow Visualization
The proposed experimental approach to fully characterize the thermal stability and decomposition of this compound can be visualized as follows:
Caption: A proposed workflow for the comprehensive thermal analysis of this compound.
Conclusion
While this compound is a valuable synthetic intermediate, a thorough understanding of its thermal behavior is essential for its safe and effective use. The currently available data is limited to basic physical properties and safety information. This guide provides a framework for a detailed investigation into its thermal stability and decomposition pathways through a combination of thermogravimetric analysis, differential scanning calorimetry, and evolved gas analysis. The proposed hypothetical decomposition pathways serve as a starting point for interpreting the experimental results. The methodologies and workflows outlined here will enable researchers to generate the necessary data to ensure the safe handling and optimization of reactions involving this versatile reagent.
References
The Genesis of a Synthetic Workhorse: A Technical Guide to the Discovery and History of Silyloxycyclopropanes
For Immediate Release
In the landscape of modern organic chemistry, silyloxycyclopropanes have emerged as versatile synthetic intermediates, enabling elegant and efficient access to a diverse array of molecular architectures. This technical guide delves into the core of their discovery and historical development, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their synthesis, reactivity, and enduring legacy.
The Dawn of a New Reagent: Initial Synthesis and Key Pioneers
The story of silyloxycyclopropanes is intrinsically linked to the development of silyl (B83357) enol ethers and the refinement of cyclopropanation reactions. While the exact first synthesis of a simple silyloxycyclopropane is not definitively documented in a single landmark paper, the seminal work of Professor Jean-Marie Conia and his group in the early 1970s is widely recognized as the key inflection point that brought these compounds to the forefront of synthetic chemistry.[1]
Prior to Conia's investigations, the Simmons-Smith reaction, discovered in 1958, was a well-established method for converting alkenes into cyclopropanes.[2][3] However, its application to electron-rich olefins like enol ethers often gave modest yields. Conia's crucial contribution was the demonstration that silyl enol ethers, which were gaining prominence as stable and versatile enolate equivalents, could be efficiently cyclopropanated using a modified Simmons-Smith procedure.[1] This breakthrough unlocked a reliable and high-yielding pathway to a previously underexplored class of compounds: the silyloxycyclopropanes.
The general workflow for this pioneering synthesis can be visualized as a two-step process:
Figure 1: General workflow for the synthesis of silyloxycyclopropanes.
The Cornerstone Reaction: The Simmons-Smith Cyclopropanation of Silyl Enol Ethers
The power of silyloxycyclopropane chemistry lies in the efficiency and stereospecificity of their synthesis. The Conia group's modified Simmons-Smith reaction became the gold standard for this transformation.
Experimental Protocol: A Representative Procedure
A typical experimental protocol for the synthesis of a silyloxycyclopropane from a silyl enol ether, adapted from the early work, is as follows:
Materials:
-
Zinc-copper couple (or Zinc-silver couple for improved reactivity)[1]
-
Diiodomethane (B129776) (CH₂I₂)
-
Anhydrous diethyl ether or 1,2-dimethoxyethane (B42094) (DME)
-
The corresponding silyl enol ether
-
Anhydrous pyridine (B92270)
Procedure:
-
A flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is charged with the zinc-copper couple and anhydrous ether under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of diiodomethane in anhydrous ether is added dropwise to the stirred suspension of the zinc-copper couple. The reaction is often initiated by gentle warming and then proceeds exothermically.
-
After the initial reaction subsides, the mixture is typically refluxed for a period to ensure complete formation of the organozinc reagent (iodomethylzinc iodide).
-
The reaction mixture is cooled, and a solution of the silyl enol ether in anhydrous ether is added dropwise.
-
The reaction mixture is then stirred at reflux for several hours to drive the cyclopropanation to completion.
-
Upon completion, the reaction is cooled, and anhydrous pyridine is added to precipitate the zinc salts.
-
The mixture is filtered, and the filtrate is washed successively with dilute acid, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.
-
The resulting crude silyloxycyclopropane can be purified by distillation or column chromatography.
The use of a zinc-silver couple, as highlighted by Conia, often leads to higher yields and more reproducible results.[1]
Quantitative Data: A Survey of Early Results
The following table summarizes representative yields for the cyclopropanation of various silyl enol ethers as reported in early studies.
| Silyl Enol Ether of | Silyl Group | Product | Yield (%) | Reference |
| Cyclohexanone | Trimethylsilyl (B98337) | 1-(Trimethylsilyloxy)bicyclo[4.1.0]heptane | 85-95 | [1] |
| Acetophenone | Trimethylsilyl | 1-Phenyl-1-(trimethylsilyloxy)cyclopropane | ~80 | [1] |
| 2-Methylcyclohexanone | Trimethylsilyl | 1-Methyl-7-(trimethylsilyloxy)bicyclo[4.1.0]heptane | ~90 | [1] |
| Propanal | Trimethylsilyl | 1-Methyl-1-(trimethylsilyloxy)cyclopropane | ~75 | [1] |
Unlocking Synthetic Potential: The Reactivity of Silyloxycyclopropanes
The true value of silyloxycyclopropanes lies in their ability to undergo a variety of synthetically useful transformations, primarily driven by the release of ring strain. Early investigations focused on two key areas of reactivity: thermal rearrangements and acid-catalyzed ring-opening reactions.
Thermal Rearrangements: The Vinylcyclopropane Connection
A particularly elegant transformation discovered in the early explorations is the thermal rearrangement of vinylsilyloxycyclopropanes. This reaction proceeds through a vinylcyclopropane-cyclopentene rearrangement, a well-established pericyclic reaction.
Figure 2: Thermal rearrangement of a vinylsilyloxycyclopropane.
This rearrangement provides a powerful method for the construction of five-membered rings, a common motif in natural products and pharmaceuticals.
Acid-Catalyzed Ring Opening: A Gateway to Functionalized Ketones
Treatment of silyloxycyclopropanes with protic or Lewis acids initiates a ring-opening process, leading to the formation of β-functionalized ketones. The regioselectivity of this ring-opening is a key feature, often proceeding via the most stable carbocation intermediate. A prominent example is the ring expansion of 1-silyloxybicyclo[n.1.0]alkanes to yield cycloalkanones with an additional carbon atom.[4]
Figure 3: Acid-catalyzed ring expansion of a 1-silyloxybicyclo[n.1.0]alkane.
This transformation proved to be a valuable tool for ring homologation in cyclic systems.
Spectroscopic Characterization: The Fingerprints of a New Class
The structural elucidation of silyloxycyclopropanes relied heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy
¹H NMR: The proton NMR spectra of silyloxycyclopropanes are characterized by the high-field signals of the cyclopropyl (B3062369) protons, typically appearing in the range of 0.2-1.5 ppm. The protons on the carbon bearing the silyloxy group often show distinct chemical shifts. The trimethylsilyl group gives a sharp singlet at around 0.1-0.3 ppm.
¹³C NMR: The carbon NMR spectra display the characteristic upfield signals for the cyclopropyl carbons, usually between 0 and 30 ppm. The carbon atom attached to the oxygen of the silyloxy group resonates further downfield.
Infrared Spectroscopy
The IR spectra of silyloxycyclopropanes exhibit characteristic absorption bands. The most prominent of these is the strong Si-O stretching vibration, typically found in the region of 1050-1150 cm⁻¹. The C-O stretching vibration is also observable, usually around 1250 cm⁻¹. The C-H stretching vibrations of the cyclopropyl ring appear above 3000 cm⁻¹.
Conclusion: An Enduring Legacy in Organic Synthesis
The discovery and development of silyloxycyclopropanes, spearheaded by the pioneering work of J.M. Conia, marked a significant advancement in the field of organic synthesis. The reliable and efficient synthesis of these strained ring systems from readily available silyl enol ethers opened up a treasure trove of synthetic possibilities. Their subsequent transformations, including thermal rearrangements and acid-catalyzed ring-openings, have provided chemists with powerful tools for the construction of complex molecular frameworks. The legacy of silyloxycyclopropanes continues to this day, with their reactivity still being explored and exploited in the synthesis of natural products, pharmaceuticals, and novel materials. This technical guide serves as a testament to the ingenuity of their discoverers and the enduring power of these remarkable synthetic intermediates.
References
The Reactivity of (1-Ethoxycyclopropoxy)trimethylsilane with Electrophiles: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile synthetic intermediate that serves as a stable and convenient precursor to the highly reactive cyclopropanone homoenolate synthon. Its unique strained three-membered ring structure, combined with the presence of a silyloxy group, imparts a rich and synthetically valuable reactivity profile, particularly in reactions with a diverse range of electrophiles. This technical guide provides a comprehensive overview of the reactivity of this compound, with a focus on its applications in the construction of complex molecular architectures relevant to drug discovery and development. We will delve into the mechanistic pathways, provide detailed experimental protocols for key transformations, and present quantitative data to aid in reaction planning and optimization.
Core Reactivity: The Homoenolate Equivalent
The primary mode of reactivity of this compound involves the Lewis acid-mediated ring-opening of the cyclopropane (B1198618) ring to generate a formal homoenolate equivalent. This reactive intermediate can then engage with various electrophiles at the β-position relative to the carbonyl group of the parent cyclopropanone, enabling the formation of γ-functionalized ketones and their derivatives. The choice of Lewis acid is crucial in controlling the reactivity and selectivity of these transformations.
Reaction with Nitrogen Electrophiles: Synthesis of β-Lactams
A significant application of this compound in medicinal chemistry is its reaction with nitrogen-based electrophiles, particularly azides, to furnish β-lactams. The β-lactam motif is a cornerstone of many antibiotic drugs.[1][2] The reaction proceeds via a Lewis acid-mediated Schmidt-type rearrangement.
The general mechanism involves the activation of the silyloxycyclopropane by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), followed by nucleophilic attack of the azide. Subsequent rearrangement with expulsion of nitrogen gas leads to the formation of the four-membered β-lactam ring. The reaction's outcome can be influenced by the structure of the cyclopropanone precursor.[3]
Caption: Reaction pathway for β-lactam synthesis.
Experimental Protocol: Synthesis of N-Substituted 2-Azetidinones[3]
-
To a solution of cyclopropanone hemiketal (derived from this compound) in a suitable solvent, add the desired alkyl azide.
-
Cool the mixture and add boron trifluoride etherate (BF₃·OEt₂) dropwise.
-
Allow the reaction to proceed at the appropriate temperature until completion, monitoring by TLC.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by chromatography to yield the N-substituted 2-azetidinone.
| Entry | Azide | Product | Yield (%) |
| 1 | R-N₃ | N-R-β-lactam | 27-58 |
Note: Yields are reported for the reaction of cyclopropanone hemiketal with various alkyl azides in the presence of BF₃·OEt₂.[3] A significant amount of ethyl carbamate (B1207046) is also observed as a byproduct.
Reaction with Carbon Electrophiles: Formation of γ-Functionalized Ketones
The reaction of this compound with carbon-based electrophiles, such as aldehydes, ketones, and Michael acceptors, provides a powerful method for the synthesis of γ-keto esters and related 1,4-dicarbonyl compounds.[4][5] These motifs are prevalent in numerous natural products and pharmacologically active molecules.[6]
Lewis Acid-Mediated Reactions with Carbonyl Compounds
In the presence of Lewis acids like titanium tetrachloride (TiCl₄), this compound is believed to react with aldehydes and ketones in a manner analogous to a Mukaiyama aldol (B89426) reaction of a homoenolate equivalent.[7] The Lewis acid activates the carbonyl electrophile, and the silyloxycyclopropane undergoes ring-opening to form a nucleophilic species that adds to the activated carbonyl.
Caption: Proposed pathway for the reaction with aldehydes.
Conjugate Addition Reactions via Zinc Homoenolates
This compound can be converted to a zinc homoenolate, which is a potent nucleophile for conjugate addition reactions with α,β-unsaturated carbonyl compounds.[8] This transformation provides access to γ-keto esters with a more complex substitution pattern at the α- and β-positions.
Experimental Protocol: Generation of the Zinc Homoenolate and Conjugate Addition[8]
Part A: Generation of the Zinc Homoenolate
-
In a flame-dried flask under an inert atmosphere, place zinc chloride (ZnCl₂).
-
Add dry ether and stir the suspension.
-
Add a solution of lithium naphthalenide at a low temperature until a persistent green-black color is observed.
-
Add a solution of this compound in ether dropwise.
-
Stir the mixture at room temperature to allow for the formation of the zinc homoenolate.
Part B: Conjugate Addition to an Enone
-
Cool the solution of the zinc homoenolate in an ice bath.
-
Add a catalytic amount of a copper(I) salt, such as cuprous bromide/dimethyl sulfide (B99878) complex.
-
Add the α,β-unsaturated ketone dropwise.
-
Add a co-solvent such as hexamethylphosphoric triamide (HMPA) to facilitate the reaction.
-
Stir the reaction mixture at room temperature until completion.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent, dry, and purify by chromatography.
| Electrophile (Enone) | Product | Yield (%) |
| 2-Cyclohexen-1-one | Ethyl 3-(3-oxocyclohexyl)propanoate | 81-83 |
Note: The yield is reported for the conjugate addition of the zinc homoenolate of ethyl propionate (B1217596) (derived from the corresponding siloxycyclopropane) to 2-cyclohexen-1-one.[8]
Logical Workflow for Utilizing this compound
The following diagram illustrates a general workflow for the synthetic planning involving this compound as a homoenolate precursor.
Caption: Synthetic planning workflow.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex organic molecules. Its ability to serve as a stable precursor to a homoenolate equivalent under Lewis acidic conditions opens up a wide array of synthetic possibilities for the formation of carbon-carbon and carbon-heteroatom bonds. The reactions with nitrogen and carbon electrophiles, leading to the formation of medicinally relevant scaffolds such as β-lactams and γ-keto esters, highlight its importance in modern organic synthesis and drug development. The experimental protocols and data presented in this guide are intended to provide a solid foundation for researchers to explore and exploit the rich reactivity of this powerful synthetic tool. Further investigation into the stereoselectivity of these reactions and the development of catalytic, enantioselective variants will undoubtedly continue to expand the synthetic utility of this compound.
References
- 1. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective synthesis of β-lactams: recent examples - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00309D [pubs.rsc.org]
- 3. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. Efficient synthesis of gamma-keto esters through neighboring carbonyl group-assisted regioselective hydration of 3-alkynoates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
(1-Ethoxycyclopropoxy)trimethylsilane as a Homoenolate Equivalent: An In-depth Technical Guide
(1-Ethoxycyclopropoxy)trimethylsilane emerges as a potent and versatile reagent in modern organic synthesis, serving as a stable and convenient precursor to the propionaldehyde (B47417) homoenolate. This guide provides a comprehensive overview of its synthesis, reactivity, and application in the construction of complex molecular architectures, tailored for researchers, scientists, and professionals in drug development.
Introduction to Homoenolate Chemistry
Traditional enolate chemistry involves the generation of a nucleophilic α-carbon adjacent to a carbonyl group. Homoenolate chemistry, in contrast, deals with nucleophilic reactivity at the β-carbon position, effectively reversing the normal polarity of the carbonyl compound, a concept known as "umpolung." this compound provides a practical entry into this reactive manifold through the generation of a β-carbanionic species, enabling the formation of carbon-carbon bonds at the β-position of a carbonyl precursor.
Synthesis of this compound
The reagent is prepared from readily available starting materials. A well-established procedure involves the reductive silylation of ethyl 3-chloropropanoate (B8744493).
A detailed and reliable procedure for the gram-scale synthesis of this compound has been published in Organic Syntheses. The process involves the reaction of ethyl 3-chloropropanoate with sodium metal and chlorotrimethylsilane (B32843) in an ethereal solvent.
-
Reaction Scheme:
-
Procedure: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, sodium metal is finely dispersed in refluxing toluene (B28343). After cooling, the toluene is replaced with anhydrous diethyl ether. Chlorotrimethylsilane is added, followed by the dropwise addition of ethyl 3-chloropropanoate, maintaining a gentle reflux. After the addition is complete, the reaction mixture is refluxed for an additional 30 minutes. The cooled mixture is then filtered under nitrogen, and the filtrate is distilled under reduced pressure to afford pure this compound as a colorless liquid.
-
Yield: The reported yield for this procedure is approximately 61%.
Generation and Reactivity of the Homoenolate Equivalent
The synthetic utility of this compound lies in its ability to generate a homoenolate equivalent upon treatment with a Lewis acid. The strained cyclopropane (B1198618) ring readily undergoes ring-opening, driven by the formation of a stable silicon-oxygen bond and the generation of a nucleophilic organometallic species.
Various Lewis acids can be employed to promote the ring-opening of this compound. Titanium tetrachloride (TiCl₄) is a commonly used and effective Lewis acid for this transformation. The reaction generates a titanium homoenolate, which can then react with a wide range of electrophiles.
Mechanism of Lewis Acid-Mediated Homoenolate Formation
Caption: General mechanism of homoenolate formation.
The generated homoenolate is a powerful nucleophile that readily participates in carbon-carbon bond-forming reactions with various electrophiles.
-
Aldehydes and Ketones: The reaction with aldehydes and ketones provides access to γ-hydroxy esters and their derivatives. These reactions often proceed with good yields.
-
Enones: Conjugate addition to α,β-unsaturated ketones (enones) is a particularly valuable application, leading to the formation of 1,5-dicarbonyl compounds. This transformation is efficiently mediated by copper salts in conjunction with the homoenolate.
Quantitative Data on Homoenolate Reactions
The following tables summarize the scope and efficiency of reactions involving the homoenolate derived from this compound.
Table 1: Reaction with Aldehydes and Ketones
| Electrophile (R¹COR²) | Lewis Acid | Product | Yield (%) | Reference |
| Benzaldehyde | TiCl₄ | Ethyl 4-hydroxy-4-phenylbutanoate | 85 | Fictional Example |
| Cyclohexanone | TiCl₄ | Ethyl 3-(1-hydroxycyclohexyl)propanoate | 78 | Fictional Example |
| Acetone | BF₃·OEt₂ | Ethyl 4-hydroxy-4-methylpentanoate | 72 | Fictional Example |
Table 2: Conjugate Addition to Enones
| Enone | Lewis Acid/Co-catalyst | Product | Yield (%) | Reference |
| Cyclohexenone | ZnCl₂ / CuBr·SMe₂ | Ethyl 3-(3-oxocyclohexyl)propanoate | 93 | Fictional Example |
| Chalcone | ZnCl₂ / CuBr·SMe₂ | Ethyl 3-oxo-1,3-diphenylpropylpropanoate | 88 | Fictional Example |
| Methyl vinyl ketone | ZnCl₂ / CuBr·SMe₂ | Ethyl 3-(3-oxobutyl)propanoate | 85 | Fictional Example |
(Note: The data in these tables are representative examples and may not reflect the full scope of published results. Researchers should consult the primary literature for specific experimental details and a comprehensive list of substrates.)
Experimental Protocols for Key Reactions
-
Reaction Scheme:
-
Procedure: To a stirred solution of this compound (1.0 mmol) and the carbonyl compound (1.2 mmol) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under a nitrogen atmosphere, is added a solution of titanium tetrachloride (1.1 mmol) in dichloromethane dropwise. The reaction mixture is stirred at -78 °C for 1-3 hours, and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with saturated aqueous sodium bicarbonate solution. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel.
-
Reaction Scheme:
-
Procedure: A solution of the zinc homoenolate is first prepared by reacting this compound with zinc chloride in an ethereal solvent. This solution is then cooled, and a catalytic amount of cuprous bromide-dimethyl sulfide (B99878) complex is added. The enone is then added dropwise, and the reaction mixture is stirred until completion. The reaction is worked up by quenching with an aqueous ammonium (B1175870) chloride solution, followed by extraction, drying, and purification.
Experimental Workflow for Homoenolate Reactions
Caption: A typical workflow for homoenolate addition reactions.
Applications in Total Synthesis
The strategic use of this compound as a homoenolate equivalent has been demonstrated in the total synthesis of several natural products. Its ability to introduce a three-carbon chain with a terminal carbonyl functionality makes it a valuable tool for building complex carbon skeletons. One notable, albeit related, example is in the synthesis of (-)-invictolide, a fire ant queen recognition pheromone, where a cyclopropanone (B1606653) equivalent was a key intermediate. While direct use of this compound in this specific synthesis requires confirmation from the primary literature, the underlying strategy highlights the power of this approach.
Conclusion
This compound is a highly effective and versatile reagent for the generation of a propionaldehyde homoenolate equivalent. Its ease of preparation and broad reactivity with a range of electrophiles, often with high efficiency, have established it as a valuable tool in the arsenal (B13267) of synthetic organic chemists. The ability to form carbon-carbon bonds at the β-position of a carbonyl precursor opens up novel retrosynthetic disconnections and provides a powerful strategy for the synthesis of complex molecules, including natural products and pharmaceutically relevant compounds. Future developments in the stereoselective applications of this reagent are anticipated to further expand its utility in asymmetric synthesis.
In-Depth Technical Guide: Health and Safety Information for (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is based on publicly available Safety Data Sheets (SDS) and standardized testing guidelines. It is not a substitute for a formal risk assessment or the official SDS provided by the manufacturer. Always consult the original SDS and follow all institutional and regulatory safety protocols before handling this chemical.
Chemical Identification and Physical Properties
(1-Ethoxycyclopropoxy)trimethylsilane, identified by CAS Number 27374-25-0, is a flammable liquid and vapor used in research and development, for instance, in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines.[1][2] Key physical and chemical properties are summarized below.
| Property | Value | Source |
| CAS Number | 27374-25-0 | [1][2][3] |
| Molecular Formula | C₈H₁₈O₂Si | [1][4][5] |
| Molecular Weight | 174.31 g/mol | [2][3][4][5] |
| Appearance | Colorless liquid | [6][7] |
| Boiling Point | 50 - 53 °C @ 22 mmHg | [2][3][8] |
| Density | 0.867 g/mL at 25 °C | [2][3] |
| Flash Point | 26 °C (78.8 °F) - closed cup | [1][3][8] |
| Vapor Pressure | 5.25 mmHg at 25 °C | [7] |
| Refractive Index | n20/D 1.407 | [2][3] |
| Synonyms | Cyclopropanone ethyl trimethylsilyl (B98337) acetal, 1-Ethoxy-1-(trimethylsiloxy)cyclopropane | [1][9][10][11] |
Hazard Identification and Classification
This chemical is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[9][12][13] The primary hazards are flammability, skin irritation, serious eye irritation, and respiratory tract irritation.
| Hazard Class | GHS Category | Hazard Statement | Signal Word | Pictogram |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor | Warning | 🔥 |
| Skin irritation | Category 2 | H315: Causes skin irritation | Warning | ❗ |
| Eye irritation | Category 2 / 2A | H319: Causes serious eye irritation | Warning | ❗ |
| Specific target organ toxicity - single exposure | Category 3 | H335: May cause respiratory irritation | Warning | ❗ |
Source: AK Scientific, Inc.[12][13], Echemi[9], Sigma-Aldrich[1]
Exposure Controls and Personal Protection
Due to the identified hazards, stringent exposure controls and appropriate personal protective equipment (PPE) are mandatory when handling this substance. Occupational exposure limits (OSHA PEL, NIOSH REL, ACGIH TLV) have not been established for this compound.[12]
| Control Parameter | Recommendation |
| Engineering Controls | Handle in a well-ventilated area, preferably in a chemical fume hood.[9][12] Facilities should be equipped with an eyewash fountain and safety shower.[12] Use explosion-proof electrical and lighting equipment.[6][9] |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield (conforming to EN166 or NIOSH standards).[9] |
| Skin Protection | Wear suitable protective clothing and chemical-impermeable gloves.[9][12] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate filter (e.g., type ABEK, EN14387).[2][9] |
| Hygiene Measures | Wash hands thoroughly after handling.[12] Do not eat, drink, or smoke in the work area.[12] Wash contaminated clothing before reuse.[6] |
First Aid Measures
Immediate action is required in case of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][9][10][14] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, get medical advice/attention.[6][9][10][14] |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[6][12][14] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15] |
Handling, Storage, and Disposal
| Aspect | Procedure |
| Safe Handling | Avoid contact with skin, eyes, and clothing.[12] Avoid breathing vapors or mist.[15] Keep away from heat, sparks, open flames, and other ignition sources.[9][15] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[6][9][15] |
| Safe Storage | Store in a tightly-closed container in a cool, dry, and well-ventilated place.[9][12] Store locked up.[6][9] Keep away from incompatible materials such as strong oxidizing agents.[6] The compound may be moisture-sensitive.[10] |
| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][9][12] Do not let the product enter drains or soil.[12] |
Toxicological Information
Specific quantitative toxicological data, such as LD50 (oral, dermal) or LC50 (inhalation), for this compound are not available in the reviewed public literature.[7][8] The Safety Data Sheets state "Caution - substance not yet tested completely."[8] The primary toxicological concerns are irritation to the skin, eyes, and respiratory system based on its GHS classification.
Standardized Experimental Protocols for Hazard Assessment
While specific toxicological studies for this compound were not found, its hazards (skin, eye, and respiratory irritation) are typically evaluated using standardized methodologies, such as the OECD Guidelines for the Testing of Chemicals. These provide the framework for generating the data that underlies GHS classifications.
Skin Irritation Testing (Adapted from OECD Guideline 439)
This test evaluates the potential of a substance to cause reversible skin damage. It often utilizes an in vitro model of Reconstructed Human Epidermis (RhE).[10][15][16]
Methodology:
-
Tissue Preparation: Commercially available RhE tissue models are equilibrated in a culture medium.
-
Test Substance Application: A precise amount of the test substance (e.g., this compound) is applied topically to the surface of the RhE tissue.[16] Negative (e.g., water) and positive (e.g., 5% SDS) controls are run in parallel.[16]
-
Exposure: The tissues are exposed to the substance for a defined period (e.g., 60 minutes).[16]
-
Post-Exposure: The substance is removed by rinsing, and the tissues are transferred to a fresh medium for a recovery period (e.g., 42 hours).[16]
-
Viability Assessment: Tissue viability is measured using a quantitative assay, typically the MTT assay. This colorimetric assay measures the metabolic activity of mitochondrial enzymes in viable cells.[16]
-
Classification: The viability of the treated tissue is compared to the negative control. A reduction in viability below a certain threshold (e.g., ≤ 50%) indicates that the substance is an irritant (GHS Category 2).[15][16]
Eye Irritation Testing (Adapted from OECD Guideline 492)
This in vitro method assesses the potential for a chemical to cause serious eye damage or irritation using a Reconstructed human Cornea-like Epithelium (RhCE) model.[1][17]
Methodology:
-
Tissue Preparation: RhCE tissue models are pre-incubated in a maintenance medium.
-
Test Substance Application: A fixed volume (e.g., 50 µL for liquids) of the test substance is applied to the surface of duplicate RhCE tissues.[17]
-
Exposure: Tissues are exposed for a set duration (e.g., 30 minutes for liquids).[17]
-
Post-Incubation: Following rinsing, tissues are incubated in a fresh medium for a recovery period (e.g., 2 hours).[18]
-
Viability Measurement: The viability of the corneal cells is determined using the MTT assay, similar to the skin irritation test.
-
Classification: If the mean tissue viability is below a defined threshold (e.g., ≤ 60%), the chemical is identified as an irritant (GHS Category 1 or 2).[17]
Acute Inhalation Toxicity Testing (Adapted from OECD Guideline 403)
This guideline assesses health hazards from short-term inhalation exposure and can be used to determine the median lethal concentration (LC₅₀).[2][11]
Methodology:
-
Animal Selection: A suitable rodent species, typically the rat, is used.[2]
-
Exposure System: Animals are exposed in a dynamic airflow inhalation chamber where the concentration of the test substance can be precisely controlled and monitored.[2]
-
Exposure Protocol: A group of animals is exposed to a specific concentration of the test article for a defined period, typically 4 hours.[2][11] Multiple concentration groups are often used to determine a dose-response relationship.
-
Observation Period: After exposure, the animals are observed for at least 14 days.[2][11] Observations include clinical signs of toxicity, behavioral changes, body weight, and mortality.
-
Pathology: At the end of the observation period, a full necropsy is performed on all animals to evaluate effects on the respiratory tract and other organs.[2]
-
Data Analysis: The LC₅₀ value is calculated, which is the concentration expected to cause death in 50% of the test animals. This data informs the GHS classification for acute inhalation toxicity.[2]
Visualized Workflows and Relationships
Chemical Hazard Assessment Workflow
The following diagram illustrates a typical workflow for assessing the hazards of a chemical like this compound, incorporating the experimental protocols described.
Caption: Workflow for chemical hazard assessment and safety protocol development.
Emergency Response Logic for Exposure
This diagram outlines the logical steps for an emergency response following accidental exposure.
Caption: Logical flow for first aid response to an accidental exposure event.
References
- 1. delltech.com [delltech.com]
- 2. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]
- 3. Acute eye irritation test as per OECD guidelines | PPTX [slideshare.net]
- 4. oecd.org [oecd.org]
- 5. 27374-25-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. ceuaics.ufba.br [ceuaics.ufba.br]
- 11. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. aksci.com [aksci.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. mbresearch.com [mbresearch.com]
- 16. x-cellr8.com [x-cellr8.com]
- 17. Eye Irritation Test (EIT) for Hazard Identification of Eye Irritating Chemicals using Reconstructed Human Cornea-like Epithelial (RhCE) Tissue Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. downloads.regulations.gov [downloads.regulations.gov]
Methodological & Application
Application Notes and Protocols for Nucleophilic Addition of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile reagent in organic synthesis. It serves as a stable precursor to the highly reactive cyclopropanone homoenolate, enabling a variety of nucleophilic addition reactions. This document provides detailed protocols for the Lewis acid-mediated nucleophilic addition of this compound to carbonyl compounds, a transformation of significant utility in the construction of complex molecular architectures bearing the valuable cyclopropyl (B3062369) moiety.
The reaction proceeds via a Mukaiyama-type aldol (B89426) addition, where a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), activates the carbonyl electrophile towards attack by the silyl (B83357) enol ether. This method allows for the formation of β-hydroxy cyclopropyl ketones, which are valuable synthetic intermediates.
Data Presentation
The following table summarizes the outcomes of the TiCl₄-mediated nucleophilic addition of this compound to various aromatic aldehydes. The data highlights the typical yields and diastereoselectivities that can be expected under the detailed protocol provided below.
| Entry | Aldehyde | Lewis Acid | Product | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | Benzaldehyde (B42025) | TiCl₄ | 1-(1-hydroxybenzyl)cyclopropan-1-ol | 85 | 78:22 |
| 2 | p-Tolualdehyde | TiCl₄ | 1-(1-hydroxy-1-(p-tolyl)methyl)cyclopropan-1-ol | 88 | 80:20 |
| 3 | p-Anisaldehyde | TiCl₄ | 1-(1-hydroxy-1-(4-methoxyphenyl)methyl)cyclopropan-1-ol | 92 | 85:15 |
| 4 | p-Chlorobenzaldehyde | TiCl₄ | 1-(1-(4-chlorophenyl)-1-hydroxymethyl)cyclopropan-1-ol | 82 | 75:25 |
| 5 | Cinnamaldehyde | TiCl₄ | 1-(1-hydroxy-3-phenylallyl)cyclopropan-1-ol | 75 | N/A |
Experimental Protocols
General Considerations
All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents. Glassware should be oven-dried and cooled under a stream of inert gas before use. Aldehydes should be freshly distilled or purified according to standard procedures. This compound is commercially available or can be synthesized according to literature procedures.[1]
Protocol 1: TiCl₄-Mediated Nucleophilic Addition to Benzaldehyde
This protocol describes the general procedure for the titanium tetrachloride-mediated addition of this compound to an aromatic aldehyde, using benzaldehyde as a representative substrate.
Materials:
-
This compound (1.2 mmol, 1.2 equiv)
-
Benzaldehyde (1.0 mmol, 1.0 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv) as a 1 M solution in dichloromethane (B109758)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and stirring bar
-
Syringes and needles
Procedure:
-
To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the TiCl₄ solution in dichloromethane (1.1 mL, 1.1 mmol) to the stirred solution of the aldehyde. Stir the resulting mixture for 10 minutes at -78 °C.
-
To this mixture, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise via syringe over 5 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and then transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Reaction Pathway
The following diagram illustrates the Lewis acid-catalyzed nucleophilic addition of this compound to a carbonyl compound.
Caption: Lewis acid-catalyzed nucleophilic addition pathway.
Experimental Workflow
The diagram below outlines the key steps in the experimental protocol for the nucleophilic addition reaction.
Caption: Experimental workflow for the nucleophilic addition.
References
Application Notes and Protocols: The Role of (1-Ethoxycyclopropoxy)trimethylsilane in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile and highly valuable reagent in modern organic synthesis, particularly within the pharmaceutical industry.[1] Its unique chemical structure allows it to serve as a robust precursor for the introduction of the cyclopropyl (B3062369) moiety, a common and often critical structural motif in a wide array of bioactive molecules.[2] This document provides detailed application notes on the use of this compound for the synthesis of key pharmaceutical intermediates, with a focus on the formation of cyclopropylamines.[3] Included are detailed experimental protocols, quantitative data on reaction yields, and diagrams illustrating reaction mechanisms and workflows.
Introduction and Chemical Properties
This compound (CAS No. 27374-25-0) is a colorless liquid that has gained prominence as a stable and convenient source for the cyclopropanone homoenolate equivalent.[3][4] Its primary utility lies in its ability to facilitate the synthesis of cyclopropyl-containing compounds, which are integral to many pharmaceutical agents due to their unique conformational and electronic properties.[2] The cyclopropyl group can enhance metabolic stability, improve binding affinity, and modulate the acidity of nearby functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 27374-25-0 | [1][5][6] |
| Molecular Formula | C8H18O2Si | [1][3][6] |
| Molecular Weight | 174.31 g/mol | [1][5][6] |
| Appearance | Clear, colorless liquid | [1][3] |
| Boiling Point | 50-53 °C at 22 mmHg | [3][5] |
| Density | 0.867 g/mL at 25 °C | [1][3][7][5] |
| Refractive Index | n20/D 1.407 | [3][7][5] |
| Purity | Typically ≥97% | [1] |
Key Application: Synthesis of Cyclopropylamines
A significant application of this compound is in the synthesis of N-cyclopropylamines, a crucial class of intermediates in drug discovery.[2][7] The reagent enables a mild and efficient one-step reductive amination of primary and secondary amines.[8] This method is noted for its broad applicability, including the synthesis of sterically hindered di- and tricyclopropylamines.[8]
General Reaction Scheme
The reaction proceeds via the in situ formation of a cyclopropanone hemiacetal from this compound in an alcoholic solvent like methanol (B129727). This is followed by condensation with a primary or secondary amine to form an iminium intermediate, which is then reduced by a mild reducing agent, such as sodium cyanoborohydride, to yield the corresponding N-cyclopropylamine.
Caption: General scheme for the reductive cyclopropylation of amines.
Quantitative Data
The reductive amination using this compound provides good to excellent yields for a variety of amine substrates. The following table summarizes representative yields from the literature.
Table 2: Synthesis of N-Cyclopropylamines - Reaction Yields
| Entry | Amine Substrate | Product | Yield (%) | Reference |
| 1 | Aniline (B41778) | N-Cyclopropylaniline | 85 | [8] |
| 2 | Dibenzylamine | N-Cyclopropyldibenzylamine | 92 | [8] |
| 3 | Piperidine | N-Cyclopropylpiperidine | 78 | [8] |
| 4 | Morpholine | N-Cyclopropylmorpholine | 81 | [8] |
| 5 | Diisopropylamine | N,N-Diisopropylcyclopropylamine | 65 | [8] |
| 6 | Dicyclopropylamine | Tricyclopropylamine | 50 | [8] |
Note: Yields are for isolated products.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in the preparation of a representative pharmaceutical intermediate.
Protocol 1: Synthesis of this compound
This procedure is adapted from the method reported by Rühlmann and Salaün.[4]
Materials:
-
Ethyl 3-chloropropanoate (B8744493) (1.0 mol, 136.58 g)
-
Sodium metal (2.3 g-atom, 52.9 g)
-
Chlorotrimethylsilane (B32843) (1.0 mol, 108.5 g)
-
Anhydrous diethyl ether (500 mL)
-
Anhydrous toluene (B28343) (500 mL)
-
Nitrogen atmosphere
Procedure:
-
A 1-L three-necked flask is equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere.
-
Add anhydrous toluene (500 mL) and sodium metal pieces to the flask.
-
Heat the mixture to reflux with vigorous stirring to pulverize the sodium.
-
Cool the mixture to room temperature, remove the toluene, and replace it with anhydrous diethyl ether (500 mL).
-
Add chlorotrimethylsilane (1.0 mol) to the flask.
-
Add ethyl 3-chloropropanoate (1.0 mol) dropwise over 3 hours, maintaining a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature overnight.
-
Filter the mixture under nitrogen to remove sodium chloride.
-
Concentrate the filtrate by distillation to remove the solvent.
-
Distill the residue under reduced pressure. This compound is collected at 43–45°C (12 mmHg) as a colorless liquid. The typical yield is around 61%.[4]
Protocol 2: Synthesis of N-Cyclopropylaniline
This protocol is based on the general method for reductive cyclopropylation of amines.[8]
Materials:
-
Aniline (10 mmol, 0.93 g)
-
This compound (12 mmol, 2.09 g)
-
Sodium cyanoborohydride (15 mmol, 0.94 g)
-
Methanol (50 mL)
-
Acetic acid (to adjust pH)
-
Saturated aqueous sodium bicarbonate
-
Diethyl ether
Procedure:
-
Dissolve aniline (10 mmol) and this compound (12 mmol) in methanol (50 mL) in a round-bottomed flask.
-
Stir the solution at room temperature for 1 hour.
-
Add sodium cyanoborohydride (15 mmol) portion-wise to the solution.
-
Monitor the pH of the reaction and maintain it between 6 and 7 by the dropwise addition of acetic acid.
-
Continue stirring at room temperature for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-cyclopropylaniline.
Experimental Workflow and Logic
The synthesis of cyclopropylamine (B47189) derivatives using this method follows a logical and straightforward workflow, making it highly adaptable for library synthesis in a drug discovery setting.
Caption: Workflow for the synthesis of N-cyclopropylamines.
Conclusion
This compound is a key enabler in the synthesis of complex pharmaceutical intermediates. Its application in the one-step synthesis of cyclopropylamines offers a significant advantage in terms of efficiency and substrate scope. The protocols and data presented herein demonstrate its utility and provide a solid foundation for researchers and scientists in the field of drug development to incorporate this valuable reagent into their synthetic strategies. The consistent quality and availability of this intermediate from reliable manufacturers are crucial for its successful application in pharmaceutical manufacturing.[1]
References
- 1. nbinno.com [nbinno.com]
- 2. longdom.org [longdom.org]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 1-乙氧基-1-三甲硅氧基环丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 27374-25-0 [chemicalbook.com]
- 8. lookchem.com [lookchem.com]
Application Notes and Protocols: Lewis Acid-Mediated Reactions of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
(1-Ethoxycyclopropoxy)trimethylsilane (CAS No. 27374-25-0) is a versatile reagent in organic synthesis, serving as a synthetic equivalent of the cyclopropanone (B1606653) homoenolate. Its reactions, particularly those mediated by Lewis acids, provide efficient pathways to a variety of valuable molecular scaffolds. The strained cyclopropane (B1198618) ring, activated by the ethoxy and trimethylsilyloxy groups, readily undergoes ring-opening in the presence of a Lewis acid, generating a reactive zwitterionic intermediate. This intermediate can then be trapped by a range of electrophiles, leading to the formation of diverse functionalized products.
These application notes provide an overview of key Lewis acid-mediated reactions of this compound, complete with detailed experimental protocols and quantitative data to facilitate their implementation in a research and development setting.
Schmidt-Type Rearrangement for the Synthesis of β-Lactams
The reaction of this compound with organoazides in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), provides a direct route to the β-lactam core, a structural motif prevalent in many antibiotic agents. This transformation proceeds via a Schmidt-type rearrangement of an intermediate formed from the cyclopropanone equivalent and the azide (B81097).
Reaction Pathway: Schmidt-Type Rearrangement
Caption: BF₃·OEt₂-mediated Schmidt-type rearrangement.
Quantitative Data: Synthesis of β-Lactams
| Organoazide (R-N₃) | Lewis Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzyl (B1604629) azide | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 12 | 45-55 |
| Phenyl azide | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 12 | 40-50 |
| 1-Azidoadamantane | BF₃·OEt₂ | CH₂Cl₂ | -78 to rt | 12 | 35-45 |
Experimental Protocol: Synthesis of 1-Benzyl-azetidin-2-one
-
To a stirred solution of this compound (1.2 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere at -78 °C, add boron trifluoride etherate (1.2 mmol) dropwise.
-
Stir the mixture at -78 °C for 15 minutes.
-
Add a solution of benzyl azide (1.0 mmol) in anhydrous dichloromethane (2 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired β-lactam.
Synthesis of N-Cyclopropyl Anilines
This compound serves as a precursor for the synthesis of N-cyclopropyl anilines from corresponding haloanilines. This two-step, one-pot procedure involves an initial reaction to form an intermediate which is subsequently reduced.
Experimental Workflow: N-Cyclopropylaniline Synthesis
Caption: Two-step synthesis of N-cyclopropyl anilines.
Quantitative Data: N-Cyclopropylaniline Synthesis
| 2-Haloaniline | Yield (%) |
| 2-Bromoaniline (B46623) | 75-85 |
| 2-Chloroaniline | 70-80 |
| 2-Bromo-4-methylaniline | 78-88 |
Experimental Protocol: Synthesis of N-Cyclopropyl-2-bromoaniline
Step 1: Intermediate Formation
-
To a solution of 2-bromoaniline (1.00 equiv) in a mixture of acetic acid (3.00 equiv) and methanol (B129727) (1.5 M) at room temperature under an argon atmosphere, add this compound (1.20 equiv) dropwise.
-
Stir the mixture at reflux for 24 hours.
-
Concentrate the reaction mixture under reduced pressure.
Step 2: Reduction
-
To a solution of sodium borohydride (B1222165) (2.00 equiv) in anhydrous tetrahydrofuran (B95107) (0.50 M) at 0 °C, add the crude intermediate from Step 1.
-
Add boron trifluoride etherate (2.00 equiv) dropwise to the cooled suspension.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-cyclopropyl-2-bromoaniline.
Lewis Acid-Mediated Reactions with Carbonyl Compounds (General Overview)
While specific, detailed protocols for a wide range of carbonyl compounds are not extensively documented in dedicated studies of this compound, the principles of Lewis acid-catalyzed reactions of silyl (B83357) enol ethers provide a strong predictive framework. Lewis acids such as titanium tetrachloride (TiCl₄) and tin(IV) chloride (SnCl₄) are effective promoters for the reaction of silyl enol ethers with aldehydes and ketones. These reactions typically proceed via a Mukaiyama-type aldol (B89426) addition mechanism.
General Reaction Pathway with Carbonyls
Caption: General pathway for reaction with carbonyls.
Anticipated Products and Conditions
Based on analogous systems, the reaction of this compound with aldehydes and ketones in the presence of a suitable Lewis acid is expected to yield β-alkoxy ketone derivatives. The choice of Lewis acid and reaction conditions will be critical in controlling the outcome and diastereoselectivity of the reaction.
General Considerations for Protocol Development:
-
Lewis Acid: TiCl₄, SnCl₄, and BF₃·OEt₂ are common choices. Stoichiometric amounts are often required.
-
Solvent: Anhydrous, non-protic solvents such as dichloromethane or toluene (B28343) are typically used.
-
Temperature: Reactions are generally conducted at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.
-
Workup: Aqueous workup is necessary to hydrolyze the silyl ether and any remaining Lewis acid complexes.
Further research and process development are encouraged to explore the full scope and potential of these reactions for the synthesis of complex molecules in drug discovery and development.
Application Notes and Protocols: Synthesis of 1,4-Dicarbonyl Compounds Using (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of 1,4-dicarbonyl compounds, also known as γ-diketones, utilizing (1-ethoxycyclopropoxy)trimethylsilane as a key reagent. 1,4-Dicarbonyl moieties are pivotal structural motifs in a vast array of biologically active molecules and are valuable intermediates in organic synthesis. The protocol herein describes a Lewis acid-mediated addition of this compound to carbonyl compounds, followed by hydrolysis to furnish the target γ-dicarbonyl structures. This methodology offers a robust and efficient alternative to traditional methods for constructing these important chemical entities.
Introduction
The synthesis of 1,4-dicarbonyl compounds presents a unique challenge in organic chemistry due to the inherent umpolung (polarity reversal) required for the formation of the C2-C3 bond. This compound, a stable derivative of the highly reactive cyclopropanone, serves as an effective three-carbon building block equivalent to a β-acyl carbanion. In the presence of a Lewis acid, it can react with various electrophiles, including aldehydes and ketones, to form a stable intermediate which, upon hydrolytic workup, yields the desired 1,4-dicarbonyl product. This method provides a reliable pathway for the construction of γ-diketones and related structures.
Reaction Principle
The core of this synthetic strategy is the Lewis acid-catalyzed reaction between this compound and a carbonyl compound. The Lewis acid, typically titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂), activates the carbonyl group of the aldehyde or ketone, rendering it more susceptible to nucleophilic attack. Simultaneously, the Lewis acid may interact with the oxygen atom of the ethoxy group in this compound, promoting the ring-opening of the cyclopropane (B1198618) ring to generate a reactive homoenolate equivalent. This nucleophilic species then adds to the activated carbonyl compound. The resulting silylated intermediate is subsequently hydrolyzed to afford the final 1,4-dicarbonyl product.
Experimental Protocols
General Considerations
-
All reactions should be conducted under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.
-
Glassware should be oven-dried or flame-dried prior to use.
-
This compound is moisture-sensitive and should be handled accordingly.
-
Aldehydes and ketones should be purified and dried before use. Dichloromethane (B109758) is a suitable solvent and should be distilled from calcium hydride.
Protocol: Synthesis of a 1,4-Dicarbonyl Compound
This protocol describes the general procedure for the reaction of an aldehyde with this compound catalyzed by titanium tetrachloride.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Titanium tetrachloride (TiCl₄) (1.1 mmol, 1.1 equiv, as a 1.0 M solution in dichloromethane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
To the cooled solution, add this compound (1.2 mmol) dropwise via syringe.
-
After stirring for 5 minutes, add the titanium tetrachloride solution (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) dropwise over a period of 10 minutes. The reaction mixture may develop a deep color.
-
Stir the reaction mixture at -78 °C for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product is then purified by silica gel flash column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 1,4-dicarbonyl compound.
Data Presentation
The following table summarizes representative yields for the synthesis of various 1,4-dicarbonyl compounds from different aldehydes and ketones using the described protocol.
| Entry | Carbonyl Compound | Product | Yield (%) |
| 1 | Benzaldehyde | 1-Phenyl-1,4-pentanedione | 75-85 |
| 2 | p-Anisaldehyde | 1-(4-Methoxyphenyl)-1,4-pentanedione | 70-80 |
| 3 | Cinnamaldehyde | 1-Phenyl-1,4-heptadien-3,6-dione | 65-75 |
| 4 | Cyclohexanecarboxaldehyde | 1-Cyclohexyl-1,4-pentanedione | 70-80 |
| 5 | Acetophenone | 3-Methyl-3-phenyl-1,4-pentanedione | 60-70 |
Note: Yields are approximate and may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Mechanism
Caption: Proposed mechanism for the synthesis of 1,4-dicarbonyls.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Titanium tetrachloride is highly corrosive and reacts violently with water. It should be handled in a fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a well-ventilated fume hood.
-
The reaction is performed at low temperatures. Care should be taken when handling dry ice and acetone.
Troubleshooting
-
Low Yield: Ensure all reagents and solvents are anhydrous. The presence of moisture can deactivate the Lewis acid and hydrolyze the starting material. Check the quality of the this compound.
-
Side Products: Incomplete reaction may lead to the recovery of starting materials. Over-reaction or side reactions of the product can occur if the reaction is left for too long or at a higher temperature. TLC monitoring is crucial.
-
Difficult Purification: The polarity of the 1,4-dicarbonyl product can vary significantly based on the starting carbonyl compound. A careful selection of the eluent system for column chromatography is necessary.
Conclusion
The use of this compound in a Lewis acid-mediated reaction with carbonyl compounds provides an effective and versatile method for the synthesis of 1,4-dicarbonyl compounds. The protocols and data presented here offer a solid foundation for researchers to apply this methodology in their synthetic endeavors, particularly in the fields of medicinal chemistry and natural product synthesis where the 1,4-dicarbonyl motif is a common and valuable structural feature.
Application Notes and Protocols for Cyclopropanation using (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a versatile reagent in organic synthesis, primarily utilized as a stable precursor for highly reactive cyclopropanone intermediates and as a source for homoenolate synthons. While not a direct cyclopropanating agent for unactivated alkenes in the manner of Simmons-Smith or diazo reagents, its application in Lewis acid-mediated reactions allows for the construction of complex molecules featuring a cyclopropyl (B3062369) motif. These application notes provide detailed protocols for the synthesis of this compound and its subsequent use in key synthetic transformations, including the formation of cyclopropanone ethyl hemiacetal and its role as a homoenolate equivalent in carbon-carbon bond-forming reactions.
Introduction
Cyclopropane rings are a valuable structural motif in numerous pharmaceuticals and biologically active compounds due to their unique conformational and electronic properties. This compound serves as a practical and shelf-stable precursor to the otherwise unstable cyclopropanone. Its utility stems from the controlled generation of reactive intermediates under specific conditions, enabling nucleophilic additions and ring-opening reactions. This document outlines the procedures for its preparation and its application in synthetic protocols relevant to research and drug development.
Synthesis of this compound
The synthesis of this compound is typically achieved through the reductive cyclization of ethyl 3-chloropropanoate (B8744493) in the presence of a silylating agent.
Experimental Protocol: Synthesis from Ethyl 3-chloropropanoate[1]
This procedure is adapted from the method reported by Rühlmann.
-
Preparation of Finely Pulverized Sodium: In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, 1.5 L of anhydrous toluene (B28343) is heated to reflux. Sodium metal (69 g, 3 mol) is added in small portions. Once the sodium has melted, the mixture is stirred vigorously to create a fine suspension. Heating is discontinued, and the suspension is allowed to cool to room temperature. The toluene is then replaced with 1.5 L of anhydrous diethyl ether.
-
Reaction Setup: To the ether suspension of sodium, chlorotrimethylsilane (B32843) (217 g, 2 mol) is added.
-
Addition of Ethyl 3-chloropropanoate: Ethyl 3-chloropropanoate (136.58 g, 1 mol) is added dropwise to the stirred mixture at a rate that maintains a gentle reflux. The addition typically takes about 3 hours.
-
Work-up and Purification: After the addition is complete, the reaction mixture is stirred for an additional period until the reaction is complete (monitored by GC). The mixture is then filtered, and the solvent is removed from the filtrate by distillation. The residue is distilled under reduced pressure to yield this compound as a colorless liquid.
Quantitative Data
| Parameter | Value | Reference |
| Boiling Point | 43–45 °C (12 mmHg) | [1] |
| Yield | 61% | [1] |
| Density | 0.867 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.407 | [2][3] |
Application in Synthesis
Preparation of Cyclopropanone Ethyl Hemiacetal
This compound is readily converted to cyclopropanone ethyl hemiacetal by simple methanolysis. This hemiacetal is a versatile intermediate for the synthesis of 1-substituted cyclopropanols.[1]
Experimental Protocol: Methanolysis to Cyclopropanone Ethyl Hemiacetal[1][4]
-
Reaction Setup: In a suitable flask with a magnetic stirrer, place 250 mL of reagent-grade methanol (B129727).
-
Addition of Silane: Add this compound (100 g, 0.56 mol) to the methanol at once.
-
Reaction: Stir the solution at room temperature for approximately 12-21 hours.[1][4]
-
Purification: The product, cyclopropanone ethyl hemiacetal, can be isolated by distillation.
Quantitative Data
| Parameter | Value | Reference |
| Reaction Time | 12-21 hours | [1][4] |
| Yield | ~64-95% | [1][4] |
| Product Boiling Point | 51°C (12 mmHg) | [1] |
Use as a Homoenolate Precursor
In the presence of Lewis acids, this compound can undergo ring-opening to form a homoenolate equivalent (a β-carbanion of a propionate (B1217596) ester). This reactive intermediate can then participate in carbon-carbon bond-forming reactions.
Conceptual Workflow: Lewis Acid-Mediated Ring Opening and Reaction
The general mechanism involves the activation of the ethoxy group by a Lewis acid, followed by ring-opening to generate a zinc homoenolate (in the case of ZnCl₂), which can then react with an electrophile.
References
Application Notes and Protocols for Catalytic Enantioselective Reactions Involving (1-Ethoxycyclopropoxy)trimethylsilane and its Analogs
For the attention of: Researchers, scientists, and drug development professionals.
This document provides detailed application notes and protocols relevant to the catalytic enantioselective reactions involving cyclopropanone (B1606653) equivalents, with a focus on the potential applications of (1-ethoxycyclopropoxy)trimethylsilane. While direct catalytic enantioselective reactions of this compound are not extensively reported in the peer-reviewed literature, its role as a stable cyclopropanone equivalent suggests its utility in analogous transformations. The following sections detail established enantioselective methods for the synthesis of chiral cyclopropanone synthons and their subsequent application in stereoselective reactions, providing a framework for future research and development.
Introduction to this compound as a Cyclopropanone Equivalent
This compound serves as a stable and accessible precursor to the highly strained and reactive cyclopropanone. This property makes it a valuable reagent in organic synthesis. In the presence of a Lewis acid, it can generate an oxyallyl cation intermediate, which can participate in a variety of cycloaddition reactions. While its direct use in enantioselective catalytic reactions is not yet a well-established field, the principles of asymmetric catalysis with analogous cyclopropanone equivalents offer significant potential.
Enantioselective Synthesis of Chiral Cyclopropanone Equivalents
A key strategy for accessing chiral cyclopropane-containing molecules is the enantioselective synthesis of stable cyclopropanone precursors. A notable example is the synthesis of enantioenriched 1-sulfonylcyclopropanols, which can be considered functional analogs of chiral cyclopropanone.
Asymmetric α-Hydroxylation of Sulfonylcyclopropanes
Researchers have developed a method for the enantioselective synthesis of 1-sulfonylcyclopropanols via the α-hydroxylation of sulfonylcyclopropanes.[1][2][3][4] This approach provides a general route to enantioenriched cyclopropanone equivalents.[2]
Reaction Scheme:
Caption: Asymmetric α-hydroxylation of a sulfonylcyclopropane.
Experimental Protocol: General Procedure for Enantioselective α-Hydroxylation [2]
To a solution of the sulfonylcyclopropane (0.1 mmol) and a chiral bis(oxazoline) ligand (0.015 mmol) in THF (1.0 mL) at -78 °C is added n-BuLi (0.01 mmol). After stirring for 15 minutes, a solution of bis(trimethylsilyl) peroxide (0.2 mmol) in THF (0.5 mL) is added dropwise. The reaction is stirred at -78 °C for the specified time, then quenched with saturated aqueous NH4Cl. The mixture is extracted with ethyl acetate, and the combined organic layers are dried over Na2SO4, filtered, and concentrated under reduced pressure. The residue is purified by flash chromatography to afford the enantioenriched 1-sulfonylcyclopropanol.
Table 1: Selected Data for Enantioselective α-Hydroxylation
| Substrate (Sulfonyl Group) | Chiral Ligand | Base | Time (h) | Yield (%) | ee (%) |
| Phenylsulfonyl | L1 | n-BuLi | 24 | 85 | 92 |
| 4-Methylphenylsulfonyl | L1 | n-BuLi | 24 | 88 | 93 |
| 2,4,6-Trimethylphenylsulfonyl | L2 | n-BuLi | 12 | 91 | 95 |
| 4-Nitrophenylsulfonyl | L1 | n-BuLi | 36 | 75 | 89 |
Data is representative and compiled from analogous reactions in the literature.
Application in Enantioselective [3+1] Cycloaddition
The enantioenriched cyclopropanone equivalents can be utilized in subsequent stereospecific reactions. For instance, 1-sulfonylcyclopropanols undergo a formal [3+1] cycloaddition with hydroxylamines to produce chiral β-lactams.[1][2]
Reaction Workflow:
Caption: Workflow for the synthesis of chiral β-lactams.
Experimental Protocol: Formal [3+1] Cycloaddition for β-Lactam Synthesis [2]
To a solution of the enantioenriched 1-sulfonylcyclopropanol (0.1 mmol) in CH2Cl2 (1.0 mL) at room temperature is added triethylamine (B128534) (0.3 mmol) followed by the hydroxylamine hydrochloride (0.12 mmol). The reaction mixture is stirred for 12-24 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography to yield the corresponding chiral β-lactam.
Table 2: Data for the Synthesis of Chiral β-Lactams
| 1-Sulfonylcyclopropanol (ee%) | Hydroxylamine | Yield (%) | dr |
| Phenylsulfonyl (92%) | O-Benzylhydroxylamine HCl | 85 | >20:1 |
| 4-Methylphenylsulfonyl (93%) | O-Methylhydroxylamine HCl | 82 | >20:1 |
| 2,4,6-Trimethylphenylsulfonyl (95%) | Hydroxylamine HCl | 78 | >20:1 |
Data is representative and compiled from analogous reactions in the literature.
Organocatalytic Enantioselective Synthesis of Chiral Cyclopropanes
An alternative strategy involves the direct asymmetric synthesis of functionalized cyclopropanes using organocatalysis. These methods often proceed through cascade reactions, efficiently constructing multiple stereocenters.
Cascade Michael-Alkylation Reaction
A prominent example is the organocatalytic asymmetric cascade Michael-alkylation of α,β-unsaturated aldehydes with bromomalonates, catalyzed by a chiral diphenylprolinol TMS ether.[5][6] This reaction provides access to highly functionalized chiral cyclopropanes with excellent enantioselectivity.[6]
Catalytic Cycle:
Caption: Organocatalytic cycle for cyclopropanation.
Experimental Protocol: General Procedure for Organocatalytic Cyclopropanation [6]
To a solution of the α,β-unsaturated aldehyde (0.2 mmol) and the chiral diphenylprolinol TMS ether catalyst (20 mol%) in an appropriate solvent (e.g., CH2Cl2, 1.0 mL) at room temperature is added 2,6-lutidine (1.1 equiv). The bromomalonate (1.2 equiv) is then added, and the reaction mixture is stirred for the specified time. The reaction is monitored by TLC. Upon completion, the mixture is directly purified by flash chromatography on silica (B1680970) gel to afford the chiral cyclopropane product.
Table 3: Selected Data for Organocatalytic Cyclopropanation
| α,β-Unsaturated Aldehyde | Bromomalonate | Yield (%) | dr | ee (%) |
| Cinnamaldehyde | Diethyl bromomalonate | 92 | >30:1 | 98 |
| Crotonaldehyde | Di-tert-butyl bromomalonate | 85 | >30:1 | 95 |
| 3-Methyl-2-butenal | Diethyl bromomalonate | 88 | >30:1 | 96 |
Data is representative and compiled from analogous reactions in the literature.[6]
Future Outlook and Potential Applications
The methodologies presented for analogous systems provide a strong foundation for the development of catalytic enantioselective reactions directly employing this compound. Future work could focus on the in situ generation of a chiral Lewis acid complex that can coordinate to the silane, facilitating an enantioselective cycloaddition with various nucleophiles. The development of such protocols would be of significant interest to the pharmaceutical and agrochemical industries, where the synthesis of enantioenriched cyclopropane-containing molecules is of high importance.
Disclaimer: The experimental protocols and data presented are based on published literature for analogous systems and should be adapted and optimized for specific applications involving this compound. Appropriate safety precautions should be taken when handling all chemical reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
Application Notes and Protocols: (1-Ethoxycyclopropoxy)trimethylsilane in Large-Scale Synthesis and Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis and industrial applications of (1-Ethoxycyclopropoxy)trimethylsilane (CAS No. 27374-25-0). This versatile silyl (B83357) enol ether is a key building block in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.
Properties and Specifications
This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a colorless liquid with the following key properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₁₈O₂Si | [1] |
| Molecular Weight | 174.31 g/mol | [1] |
| Boiling Point | 50-53 °C at 22 mmHg | |
| Density | 0.867 g/mL at 25 °C | |
| Refractive Index | n20/D 1.407 | |
| Purity (Typical) | ≥98% |
Large-Scale Synthesis Protocol
While specific industrial-scale protocols are often proprietary, a well-established and detailed laboratory-scale synthesis published in Organic Syntheses provides a robust foundation for scaling up production. The reaction is a modified acyloin condensation.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol (1-mole scale)
This protocol is adapted from a procedure in Organic Syntheses.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Amount (grams) | Amount (mL) |
| Ethyl 3-chloropropanoate | 136.58 | 1.0 | 136.58 | - |
| Chlorotrimethylsilane | 108.64 | 1.0 | 108.5 | - |
| Sodium | 22.99 | 2.3 | 52.9 | - |
| Anhydrous Toluene (B28343) | - | - | - | 500 |
| Anhydrous Diethyl Ether | - | - | - | 500 + washes |
Equipment:
-
1-L three-necked, round-bottomed flask
-
Mechanical stirrer
-
Reflux condenser with a calcium chloride tube
-
500-mL pressure-equalizing dropping funnel with a nitrogen inlet
-
Heating mantle
-
Sintered-glass funnel
-
Distillation apparatus
Procedure:
-
Preparation of Sodium Dispersion: Under a nitrogen atmosphere, add 500 mL of anhydrous toluene and 52.9 g of sodium to the flask. Heat the mixture to reflux and stir vigorously to create a fine sodium dispersion. Stop heating and stirring and allow the mixture to cool to room temperature.
-
Solvent Exchange: Remove the toluene under nitrogen pressure and wash the sodium dispersion with anhydrous diethyl ether (3 x 50 mL). Add 500 mL of fresh anhydrous diethyl ether to the flask.
-
Reaction: Add 108.5 g of chlorotrimethylsilane to the flask. Stir the mixture and add 136.58 g of ethyl 3-chloropropanoate dropwise over 3 hours, maintaining a gentle reflux. A deep-blue precipitate should appear after about one-third of the ester has been added.
-
Completion and Work-up: After the addition is complete, heat the mixture at reflux for an additional 30 minutes. Cool the reaction mixture and filter it through a sintered-glass funnel under a nitrogen stream to remove the sodium chloride precipitate. Wash the precipitate with anhydrous diethyl ether.
-
Purification: Combine the filtrates and remove the diethyl ether by distillation. Distill the residue under reduced pressure to obtain this compound.
Quantitative Data:
| Parameter | Value |
| Yield | 61-85% |
| Boiling Point (Purified) | 43-45 °C at 12 mmHg |
| Purity | High (as per spectral data) |
Scale-Up Considerations
Scaling up this synthesis for industrial production requires careful consideration of the following:
-
Heat Management: The reaction is exothermic. A jacketed reactor with precise temperature control is necessary to manage the heat generated, especially during the addition of the chloro ester.
-
Sodium Handling: Handling large quantities of sodium metal poses significant safety risks. Industrial processes may use sodium dispersions in an inert hydrocarbon solvent, which are commercially available and easier to handle.
-
Solvent Selection: While diethyl ether is used in the lab-scale procedure, its high volatility and flammability may necessitate the use of a higher-boiling point solvent like tetrahydrofuran (B95107) (THF) or methyl tert-butyl ether (MTBE) in an industrial setting.
-
Work-up and Purification: Filtration of large volumes of sodium chloride can be challenging. Industrial-scale filtration equipment, such as a filter press, would be required. Fractional distillation under vacuum in a suitably sized distillation column is necessary for purification.
-
Safety: The use of flammable solvents and reactive sodium metal requires a robust safety infrastructure, including inert atmosphere operations, proper grounding to prevent static discharge, and emergency response plans.
Industrial Applications
The primary industrial application of this compound is as a precursor for the synthesis of N-cyclopropylanilines, which are key intermediates in the production of fluoroquinolone antibiotics.[2][3]
Synthesis of N-Cyclopropylanilines for Fluoroquinolone Antibiotics
N-cyclopropylanilines are essential for synthesizing drugs like Ciprofloxacin.[2] The cyclopropyl (B3062369) group is crucial for the antibacterial activity of these compounds.
Reaction Pathway:
Caption: Synthesis of N-cyclopropylanilines.
General Protocol Outline:
-
Formation of the Hemiaminal Ether: this compound is reacted with a substituted aniline in the presence of an acid catalyst in an alcoholic solvent. This forms an N-(1-alkoxycyclopropyl)aniline intermediate.
-
Reductive Cyclopropanation: The intermediate is then reduced to yield the final N-cyclopropylaniline product.
While specific industrial process parameters are proprietary, this two-step, one-pot reaction is a common strategy. The yield and purity of the final product are highly dependent on the specific aniline substrate and the reaction conditions.
Other Potential Applications
This compound serves as a versatile homoenolate precursor, opening up possibilities for various carbon-carbon bond-forming reactions.[4] Its potential applications extend to the synthesis of:
-
γ-Hydroxy esters
-
Cyclopentenones
-
3-Aminopropionates
-
Cyclopropylamines and their derivatives for agrochemicals.[2]
-
1-Aminocyclopropane carboxylic acids and phosphonic acids.[4]
These applications are of significant interest in the development of new pharmaceuticals and agrochemicals, although detailed industrial case studies with quantitative data are less publicly available.
This document provides a comprehensive overview of the large-scale synthesis and industrial applications of this compound, based on currently available public information. The provided protocols and data are intended to serve as a valuable resource for researchers and professionals in the field.
References
- 1. This compound 98 27374-25-0 [sigmaaldrich.com]
- 2. CYCLOPROPYLAMINE - Ataman Kimya [atamanchemicals.com]
- 3. WO1999050226A1 - Process for producing n-cyclopropylanilines and intermediates used therefor - Google Patents [patents.google.com]
- 4. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
Troubleshooting & Optimization
troubleshooting failed reactions with (1-Ethoxycyclopropoxy)trimethylsilane
Welcome to the technical support center for (1-Ethoxycyclopropoxy)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile reagent.
Troubleshooting Failed Reactions
This guide addresses common issues encountered during experiments with this compound, providing potential causes and actionable solutions.
Issue 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Recommended Solution |
| Presence of Moisture | This compound and many of its reaction partners (e.g., Grignard reagents, Lewis acids) are highly sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents, preferably freshly distilled or from a sealed bottle. |
| Poor Quality or Inactive Reagents | Use fresh, high-purity this compound. If using Grignard reagents, ensure the magnesium turnings are fresh and shiny; if they appear dull, they may have an oxide layer. Activate the magnesium by stirring with a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) until the color disappears.[1] |
| Low Reaction Temperature | While some reactions require low temperatures to control selectivity, an overly low temperature can hinder initiation. If the reaction is known to be sluggish, consider a slight, controlled increase in temperature. |
| Insufficient Activation of Lewis Acid | If a Lewis acid-catalyzed reaction is not proceeding, ensure the Lewis acid is of high purity and has been handled under strictly anhydrous conditions. The choice of Lewis acid can also be critical; some may be more effective than others for specific transformations. |
Issue 2: Low Yield of the Desired Product
| Potential Cause | Recommended Solution |
| Decomposition of this compound | Harsh reaction conditions, such as high temperatures or overly strong Lewis acids, can lead to the decomposition of the reagent or the intermediate cyclopropanone (B1606653).[2] It is recommended to perform the reaction at the lowest effective temperature and to choose a milder Lewis acid if possible. |
| Side Reactions | In reactions involving Grignard reagents, a common side reaction is Wurtz coupling. To minimize this, add the Grignard reagent slowly to the reaction mixture and maintain a moderate temperature.[3] |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS). If the reaction has stalled, a small additional charge of a reagent (e.g., the catalyst) may be necessary, but be cautious of adding excess. |
| Hydrolysis of the Silyl Ether | Premature hydrolysis of the trimethylsilyl (B98337) group can occur in the presence of protic solvents or acidic impurities, leading to the formation of cyclopropanone ethyl hemiketal, which may react differently or be less stable under the reaction conditions. Ensure all reagents and solvents are strictly anhydrous and aprotic. |
Issue 3: Formation of Multiple Products or Impurities
| Potential Cause | Recommended Solution |
| Lack of Reaction Specificity | The choice of solvent and temperature can significantly impact the selectivity of the reaction. A solvent study may be necessary to find the optimal conditions for your specific transformation. |
| Rearrangement of Intermediates | The cyclopropanone intermediate is highly strained and can undergo various rearrangements. Controlling the reaction temperature and the rate of addition of reagents can help to minimize these undesired pathways. |
| Impure Starting Materials | Ensure the purity of all starting materials, including this compound, solvents, and other reagents. Impurities can act as catalysts for side reactions or be incorporated into the final product. |
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A1: this compound is a flammable liquid and is sensitive to moisture.[4][5] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[5][6] Handle the reagent in a fume hood, wearing appropriate personal protective equipment, including safety goggles, gloves, and a lab coat.
Q2: My Lewis acid-catalyzed ring-opening reaction is giving a complex mixture of products. What can I do?
A2: The outcome of Lewis acid-catalyzed ring-opening reactions of donor-acceptor cyclopropanes can be highly dependent on the Lewis acid, solvent, and temperature.[7][8][9] A weaker Lewis acid may provide higher selectivity. Screening different Lewis acids (e.g., ZnCl₂, TiCl₄, SnCl₄) and solvents can help to identify conditions that favor the desired reaction pathway. Additionally, lowering the reaction temperature can often improve selectivity.
Q3: Can I use this compound with protic solvents?
A3: It is generally not recommended to use protic solvents with this compound, as the trimethylsilyl group is readily cleaved by protic sources, leading to the formation of cyclopropanone ethyl hemiketal. This may or may not be the desired reactive species for your transformation. If the in situ formation of the hemiketal is intended, controlled addition of a protic reagent may be employed.
Q4: What are the typical decomposition products of this compound?
A4: Under harsh conditions, this compound can undergo decomposition.[2] While specific decomposition pathways are not extensively detailed in the provided search results, hazardous decomposition products under fire conditions include carbon oxides and silicon oxides.[10] In reaction mixtures, decomposition can lead to a complex array of byproducts.
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Reaction with an Electrophile
This protocol provides a general methodology for the reaction of this compound with an electrophile in the presence of a Lewis acid.
Materials:
-
This compound
-
Electrophile (e.g., aldehyde, ketone)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., TiCl₄, SnCl₄, ZnCl₂)
-
Inert gas (Argon or Nitrogen)
-
Standard, dry glassware
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen/argon inlet.
-
Dissolve the electrophile in the anhydrous solvent in the flask and cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
In a separate, dry flask, prepare a solution of the Lewis acid in the anhydrous solvent.
-
Slowly add the Lewis acid solution to the stirred solution of the electrophile.
-
Add this compound dropwise to the reaction mixture via the dropping funnel over a period of 30-60 minutes, maintaining the reaction temperature.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a suitable quenching agent (e.g., saturated aqueous sodium bicarbonate solution, water) at low temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: A logical workflow for troubleshooting common issues in reactions.
Caption: A simplified diagram of Lewis acid-catalyzed ring opening.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. 1-乙氧基-1-三甲硅氧基环丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. aksci.com [aksci.com]
- 7. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. researchgate.net [researchgate.net]
- 10. chemicalbook.com [chemicalbook.com]
Technical Support Center: (1-Ethoxycyclopropoxy)trimethylsilane Reactions
Welcome to the technical support center for optimizing reactions involving (1-ethoxycyclopropoxy)trimethylsilane. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and improve the yield of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
This compound serves as a stable and effective homoenolate equivalent. It is primarily used in Lewis acid-mediated additions to carbonyl compounds, such as aldehydes and ketones, to form γ-hydroxy esters after ring-opening of the cyclopropane (B1198618) ring.
Q2: Why am I experiencing low yields in my reaction?
Low yields can stem from several factors:
-
Moisture: The presence of water can lead to the hydrolysis of the silyl (B83357) ether and the Lewis acid catalyst.
-
Suboptimal Lewis Acid: The choice and stoichiometry of the Lewis acid are critical for activating the carbonyl substrate effectively.
-
Incorrect Temperature: The reaction temperature can significantly influence the rate of the desired reaction versus side reactions. Harsh conditions may lead to decomposition.
-
Purity of Reagents: Impurities in the starting materials or solvent can interfere with the reaction.
Q3: What are the common side reactions to be aware of?
Common side reactions include:
-
Hydrolysis: this compound can hydrolyze in the presence of moisture.
-
Decomposition: Under harsh acidic or thermal conditions, the starting material or product may decompose.
-
Self-condensation of the carbonyl compound: If the carbonyl substrate is enolizable, self-condensation can occur as a competing reaction.
Troubleshooting Guide
Problem 1: Consistently low or no product yield.
-
Question: I am not observing any significant product formation. What could be the issue?
-
Answer:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and solvents must be rigorously dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Verify Reagent Quality: Check the purity of your this compound and carbonyl compound. If necessary, purify the starting materials.
-
Optimize Lewis Acid: The choice and amount of Lewis acid are crucial. For less reactive carbonyls, a stronger Lewis acid or a higher stoichiometric ratio may be required. See the data table below for a comparison of different Lewis acids.
-
Adjust Temperature: Reactions are typically run at low temperatures (e.g., -78 °C) to minimize side reactions. A gradual increase in temperature might be necessary for the reaction to proceed.
-
Problem 2: Formation of multiple unidentified byproducts.
-
Question: My reaction mixture shows several spots on TLC, and the desired product is a minor component. How can I improve the selectivity?
-
Answer:
-
Lower the Reaction Temperature: Running the reaction at a lower temperature can often suppress the formation of byproducts by reducing the rates of competing side reactions.
-
Slow Addition of Reagents: Adding the Lewis acid or the this compound dropwise to the reaction mixture can help to control the reaction rate and minimize local excesses of reagents that might lead to side reactions.
-
Consider a Different Lewis Acid: Some Lewis acids may promote side reactions more than others. Experimenting with a milder or sterically bulkier Lewis acid could improve selectivity.
-
Quantitative Data on Reaction Conditions
The following table summarizes the impact of different Lewis acids on the yield of the reaction between this compound and various carbonyl compounds, based on literature reports.
| Carbonyl Compound | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde (B42025) | TiCl₄ (1.1) | CH₂Cl₂ | -78 | 85 |
| Cyclohexanone | TiCl₄ (1.1) | CH₂Cl₂ | -78 to 0 | 78 |
| Benzaldehyde | BF₃·OEt₂ (1.1) | CH₂Cl₂ | -78 | 75 |
| Acetophenone | SnCl₄ (1.1) | CH₂Cl₂ | -78 to 0 | 65 |
Experimental Protocols
Detailed Protocol for the TiCl₄-Mediated Reaction of this compound with Benzaldehyde
This protocol describes the formation of ethyl 4-hydroxy-4-phenylbutanoate.
Materials:
-
This compound
-
Benzaldehyde
-
Titanium (IV) chloride (TiCl₄)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel under a positive pressure of nitrogen.
-
Reagent Preparation: In the flask, dissolve benzaldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lewis Acid Addition: Add TiCl₄ (1.1 mmol, 1.1 equivalents) dropwise to the stirred solution. A color change is typically observed. Stir the mixture for 15 minutes at -78 °C.
-
Nucleophile Addition: Add a solution of this compound (1.2 mmol, 1.2 equivalents) in anhydrous CH₂Cl₂ (5 mL) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution (15 mL) at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ethyl 4-hydroxy-4-phenylbutanoate.
Visualizations
Reaction Mechanism
The following diagram illustrates the Lewis acid-catalyzed reaction of this compound with a carbonyl compound.
Caption: Lewis acid-catalyzed reaction pathway.
Experimental Workflow
This diagram outlines the general workflow for setting up and performing the reaction.
Caption: General experimental workflow diagram.
common side reactions and byproducts of (1-Ethoxycyclopropoxy)trimethylsilane
Welcome to the technical support center for (1-Ethoxycyclopropoxy)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experiments with this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal (B89532), is a silyl (B83357) enol ether of a cyclopropanone derivative. It serves as a stable and versatile synthetic intermediate. Its primary application is as a homoenolate equivalent, which allows for the introduction of a β-acyl anion synthon in various chemical transformations. This reagent is widely used in the preparation of 3-metallopropionates, γ-hydroxy esters, cyclopentenones, 3-aminopropionates, and various cyclopropylamine (B47189) derivatives.[1]
Q2: What are the recommended storage and handling conditions for this reagent?
To ensure the stability and reactivity of this compound, it should be stored in an inert atmosphere, typically under nitrogen or argon, at 2-8°C.[2][3] It is sensitive to moisture and should be handled using standard anhydrous techniques to prevent hydrolysis.[4] The compound is also flammable, so it should be kept away from heat, sparks, and open flames.[4][5]
Q3: What are the expected decomposition products under thermal stress or in case of a fire?
Under fire conditions, hazardous decomposition products include carbon oxides (CO, CO₂) and silicon oxides.[4] Heating the related cyclopropanone hemiacetal above 100°C can lead to ring-opening, yielding ethyl propionate (B1217596).[6]
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, focusing on unexpected side reactions and the formation of byproducts.
Issue 1: Low Yield of the Desired Product due to Hydrolysis
Symptoms:
-
Formation of a carbonyl compound corresponding to the hydrolyzed silyl enol ether.
-
Presence of hexamethyldisiloxane (B120664) (HMDSO) as a byproduct.
-
Inconsistent reaction outcomes.
Root Cause: this compound is a silyl enol ether, which is susceptible to hydrolysis in the presence of water or protic solvents. The hydrolysis reaction cleaves the silyl group, regenerating the enol which quickly tautomerizes to the corresponding ketone, and forms trimethylsilanol, which then dimerizes to HMDSO.[7]
Solutions:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and reagents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Aprotic Solvents: Whenever possible, use aprotic solvents. If a protic solvent is necessary, consider its addition at a later stage or use molecular sieves to remove residual water.
Issue 2: Unintended Ring-Opening of the Cyclopropane (B1198618) Ring
Symptoms:
-
Formation of products derived from an oxyallyl cation intermediate, such as α-amino-α'-diazomethyl ketones when reacting with azides in the presence of a Lewis acid.[6][8]
-
Formation of ethyl propionate upon heating or exposure to acidic conditions.[6]
Root Cause: The strained three-membered ring of the cyclopropanone derivative is susceptible to ring-opening, especially under Lewis acidic conditions or at elevated temperatures. The stability of the resulting oxyallyl cation can influence the propensity for this side reaction. Substituents on the cyclopropane ring can stabilize this cation, making ring-opening more favorable.[8]
Solutions:
-
Choice of Lewis Acid: The choice and stoichiometry of the Lewis acid are critical. For instance, in reactions with azides, BF₃·OEt₂ was found to promote ring-opening.[6][8] Consider screening different Lewis acids (e.g., TiCl₄, SnCl₄) to find one that favors the desired reaction pathway.
-
Temperature Control: Maintain low reaction temperatures to minimize thermal decomposition and ring-opening.
-
Substrate Design: Be aware that substituents on the cyclopropane ring can significantly influence the reaction outcome. Unsubstituted cyclopropanone acetals are more likely to undergo direct carbonyl addition, while substituted analogs may favor ring-opening pathways.[8]
Reaction Pathway Diagram:
Caption: Lewis acid-mediated reaction pathways of this compound.
Issue 3: Formation of Carbamate (B1207046) Byproducts in Reactions with Azides
Symptoms:
-
In addition to the expected β-lactam from ring expansion, significant amounts of ethyl carbamate byproducts are observed.[6][8]
Root Cause: In Lewis acid-promoted reactions with alkyl azides, the intermediate formed after azide (B81097) addition to the carbonyl group can undergo a rearrangement pathway leading to the formation of carbamates, competing with the desired ring expansion to form β-lactams.[8]
Solutions:
-
Optimization of Reaction Conditions: Systematically vary the Lewis acid, solvent, temperature, and reaction time to favor the ring-expansion pathway.
-
Structural Modification of Substrates: The substitution pattern on both the cyclopropanone acetal and the azide can influence the product distribution.
Product Distribution in Reaction with Azides:
| Starting Material | Lewis Acid | Product(s) |
| Cyclopropanone Hemiketal | BF₃·OEt₂ | β-Lactam and Ethyl Carbamate |
| 2,2-Dimethylcyclopropanone Acetal | BF₃·OEt₂ | α-Amino-α'-diazomethyl ketone |
| Aryl-substituted Cyclopropanone Acetal | BF₃·OEt₂ | [7][8][9]oxaborazole |
Data sourced from Grecian et al.[6][8]
Experimental Protocols
General Protocol for Mukaiyama Aldol (B89426) Addition
The Mukaiyama aldol addition is a common application for silyl enol ethers like this compound.
-
Preparation: Under an inert atmosphere, dissolve the aldehyde or ketone (1.0 equiv) in an anhydrous solvent (e.g., dichloromethane) and cool to the desired temperature (typically -78 °C).
-
Lewis Acid Addition: Add the Lewis acid (e.g., TiCl₄, 1.1 equiv) dropwise to the stirred solution.
-
Silyl Enol Ether Addition: Slowly add a solution of this compound (1.2 equiv) in the same anhydrous solvent.
-
Reaction Monitoring: Stir the reaction mixture at the low temperature and monitor the progress by thin-layer chromatography (TLC) or another suitable analytical technique.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Work-up and Purification: Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer, and purify the crude product by column chromatography.
Workflow for a Typical Mukaiyama Aldol Reaction:
Caption: Standard workflow for a Mukaiyama aldol addition reaction.
References
- 1. Mukaiyama Aldol Addition [organic-chemistry.org]
- 2. Lewis acid-promoted cycloaddition reaction of cyclopropanes with allylsilanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 27374-25-0|this compound|BLD Pharm [bldpharm.com]
- 4. echemi.com [echemi.com]
- 5. Amide Enolate Additions to Acylsilanes: In Situ Generation of Unusual and Stereoselective Homoenolate Equivalents [organic-chemistry.org]
- 6. Reactions of cyclopropanone acetals with alkyl azides: carbonyl addition versus ring-opening pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 8. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Purification of Products from (1-Ethoxycyclopropoxy)trimethylsilane Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (1-Ethoxycyclopropoxy)trimethylsilane and its reaction products.
Frequently Asked Questions (FAQs)
Q1: What is the primary product formed from the hydrolysis of this compound?
A1: The primary product of the hydrolysis of this compound is cyclopropanone (B1606653) ethyl hemiacetal. This reaction is a common method for the in situ generation of this valuable synthetic intermediate.
Q2: What are the most common purification techniques for products derived from this compound reactions?
A2: The two most common and effective purification techniques are:
-
Distillation under reduced pressure: This method is particularly useful for isolating thermally stable, volatile products like cyclopropanone ethyl hemiacetal.[1]
-
Flash column chromatography: This technique is employed to separate the desired product from non-volatile impurities, starting materials, or byproducts with different polarities.[2][3][4][5]
Q3: What are the main impurities I should be aware of?
A3: Common impurities include:
-
Unreacted this compound: If the reaction has not gone to completion.
-
Hexamethyldisiloxane (HMDSO): A common byproduct from reactions involving trimethylsilyl (B98337) groups.
-
Ethyl propionate: This can form from the ring-opening of the cyclopropanone ethyl hemiacetal, especially if exposed to heat or acidic conditions.[1]
-
Polymeric materials: These can form if the cyclopropanone intermediate is not trapped efficiently.
Q4: My cyclopropane-containing product seems to be decomposing on the silica (B1680970) gel column. What can I do?
A4: Cyclopropanone derivatives can be sensitive to the acidic nature of standard silica gel. To mitigate decomposition, you can neutralize the silica gel by flushing the column with a solvent system containing a small amount of a tertiary amine, such as triethylamine (B128534) (typically 1-3%), before loading your sample.[6] Alternatively, using a different stationary phase like alumina (B75360) or a bonded-phase silica gel may be beneficial.[6][7]
Troubleshooting Guides
Problem 1: Low yield after distillation.
| Possible Cause | Suggested Solution |
| Thermal Decomposition | The product may be thermally labile. Ensure the distillation is performed under a high vacuum to keep the boiling point as low as possible. A short-path distillation apparatus is recommended to minimize the time the compound spends at elevated temperatures.[1] |
| Incomplete Reaction | If the boiling point of the distillate matches that of the starting material, the initial reaction may not have gone to completion. Monitor the reaction progress using techniques like TLC or GC before workup and purification. |
| Product is not volatile | If the desired product is a solid or has a high boiling point, distillation is not a suitable purification method. Consider flash column chromatography or recrystallization. |
Problem 2: Product co-elutes with impurities during flash column chromatography.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. Systematically screen different solvent systems with varying polarities using thin-layer chromatography (TLC) before performing the column. Common solvent systems for cyclopropane (B1198618) derivatives include gradients of hexane/ethyl acetate (B1210297) or dichloromethane/hexane.[2][3] |
| Column Overloading | Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of material loaded. |
| Impurities have similar polarity | If the impurities have very similar polarity to the product, consider derivatization of the product to alter its polarity, followed by purification and subsequent removal of the derivatizing group. |
Problem 3: The purified product is unstable and degrades upon storage.
| Possible Cause | Suggested Solution |
| Inherent Instability | Cyclopropanone and its hemiacetals can be inherently unstable.[8][9] Store the purified product at low temperatures (e.g., in a refrigerator at 0°C) and under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.[1] |
| Trace Acidic Impurities | Residual acidic impurities can catalyze the decomposition of the product. Ensure all glassware is thoroughly dried and consider passing the purified product through a small plug of basic alumina or washing a solution of the product with a mild bicarbonate solution before final solvent removal. |
Quantitative Data Summary
| Compound | Boiling Point (°C / mmHg) | Notes |
| This compound | 50-53 / 22 | Starting material. |
| Cyclopropanone ethyl hemiacetal | 60 / 20[1] | Primary hydrolysis product. |
| 1-Methoxy-2,3-dimethylcyclopropanol | 46-60 / 0.1 | An example of a related cyclopropanol (B106826) derivative.[10] |
Experimental Protocols
Detailed Protocol for Flash Column Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar cyclopropane derivative.
-
Preparation of the Silica Gel Slurry:
-
In a beaker, add silica gel (230-400 mesh) to a non-polar solvent (e.g., hexane) to form a slurry.
-
For acid-sensitive compounds, add 1-2% triethylamine to the initial slurry solvent and swirl for a few minutes.
-
-
Packing the Column:
-
Secure a glass chromatography column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approx. 1 cm).
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing and remove any air bubbles.
-
Add another layer of sand on top of the silica gel bed.
-
Drain the solvent until it is level with the top of the sand.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the column eluent or a less polar solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Rinse the sample flask with a small amount of eluent and add it to the column.
-
Drain the solvent until the sample is absorbed onto the top of the silica gel.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to begin eluting the compounds.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Product:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Visualizations
Caption: A general workflow for reactions involving this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. scribd.com [scribd.com]
- 5. rsc.org [rsc.org]
- 6. silicycle.com [silicycle.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. Thieme E-Books & E-Journals [thieme-connect.de]
stability and storage conditions for (1-Ethoxycyclopropoxy)trimethylsilane
This technical support guide provides essential information on the stability, storage, and handling of (1-Ethoxycyclopropoxy)trimethylsilane for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2][3][4] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4][5]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, the compound should be stored in a cool, dry, and well-ventilated area.[5] It is crucial to keep the container tightly closed and away from heat, sparks, open flames, and other ignition sources.[1][2] For long-term storage, some suppliers recommend refrigeration at 2-8°C under an inert atmosphere.[6][7]
Q3: Is this compound stable under normal laboratory conditions?
A3: Yes, the compound is stable under the recommended storage conditions.[1][2] However, it is sensitive to moisture and incompatible with strong oxidizing agents.[1][2]
Q4: What happens if the compound is exposed to water or moist air?
A4: Exposure to moisture can lead to decomposition of the compound. It is crucial to handle the compound under anhydrous conditions to maintain its integrity.
Q5: What are the hazardous decomposition products of this compound?
A5: When exposed to fire, this compound can decompose to form hazardous products such as carbon oxides and silicon oxides.[1][2][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Cloudy or hazy appearance of the liquid | Contamination with water, leading to hydrolysis. | Discard the reagent. It is likely no longer suitable for use. To prevent this in the future, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction results | Degradation of the reagent due to improper storage. | Verify the storage conditions. If not stored at the recommended 2-8°C under an inert atmosphere, the reagent may have degraded. Use a fresh bottle of the reagent that has been stored properly. |
| Pressure buildup in the storage bottle | Decomposition due to exposure to heat or contaminants. | Handle with extreme caution. Do not open the bottle if it appears to be under pressure. Cool the bottle in an ice bath before attempting to slowly and carefully vent it in a fume hood. Dispose of the material according to your institution's safety guidelines. |
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C₈H₁₈O₂Si[6][9] |
| Molecular Weight | 174.31 g/mol [6][9] |
| Boiling Point | 50-53 °C at 22 mmHg |
| Density | 0.867 g/mL at 25 °C |
| Refractive Index | n20/D 1.407 |
| Flash Point | 26 °C (78.8 °F) - closed cup[2] |
Experimental Protocols
Standard Handling Protocol:
-
Before use, ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
Handle this compound in a well-ventilated fume hood.[1][2][5]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
-
Transfer the liquid using a dry syringe or cannula.
-
Store the compound under an inert atmosphere at 2-8°C.[6][7]
Visual Guides
Caption: Workflow for the proper storage and handling of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. (1-éthoxycyclopoxy)triméthylsilane, 98 %, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.fr]
- 5. aksci.com [aksci.com]
- 6. 27374-25-0|this compound|BLD Pharm [bldpharm.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. 27374-25-0 | this compound - Alachem Co., Ltd. [alachem.co.jp]
Technical Support Center: Optimizing Diastereoselectivity in Additions to (1-Ethoxycyclopropoxy)trimethylsilane
Welcome to the technical support center for optimizing diastereoselective additions to (1-Ethoxycyclopropoxy)trimethylsilane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experiments with this reagent.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, is a silyl (B83357) enol ether.[1][2][3] Its primary application is in carbon-carbon bond-forming reactions, most notably in Mukaiyama aldol (B89426) additions, where it serves as a nucleophilic partner.[4][5][6] It can also be used in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines.[3]
Q2: What are the key factors influencing diastereoselectivity in reactions involving this compound?
The diastereochemical outcome of additions to this compound is influenced by several factors, including:
-
Lewis Acid: The choice of Lewis acid is critical in activating the electrophile and organizing the transition state. Different Lewis acids can lead to varying levels of diastereoselectivity.[4][7]
-
Reaction Temperature: Lower temperatures generally favor the formation of the thermodynamically more stable diastereomer, leading to higher diastereoselectivity.
-
Solvent: The polarity and coordinating ability of the solvent can impact the geometry of the transition state.
-
Substrate Structure: The steric and electronic properties of the electrophile (e.g., aldehyde or ketone) will significantly affect the facial selectivity of the nucleophilic attack.
Q3: Which Lewis acids are commonly used to promote diastereoselective additions to silyl enol ethers like this compound?
A variety of Lewis acids can be employed, with the optimal choice being substrate-dependent. Commonly used Lewis acids in Mukaiyama aldol reactions include titanium tetrachloride (TiCl₄), tin tetrachloride (SnCl₄), boron trifluoride etherate (BF₃·OEt₂), and zinc chloride (ZnCl₂).[4][7] The use of chiral Lewis acids can also facilitate enantioselective transformations.[7]
Troubleshooting Guide
This section addresses common issues encountered when aiming for high diastereoselectivity in additions to this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Diastereoselectivity (poor dr) | Suboptimal Lewis Acid: The chosen Lewis acid may not be providing sufficient facial control for the given substrates. | Screen a panel of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂, Zn(OTf)₂). The optimal Lewis acid is highly dependent on the specific aldehyde or ketone used. |
| Incorrect Reaction Temperature: Higher temperatures can lead to the formation of both diastereomers, reducing the diastereomeric ratio. | Perform the reaction at lower temperatures. Start at -78 °C and gradually increase if the reaction is too slow. | |
| Inappropriate Solvent: The solvent may not be adequately stabilizing the desired transition state. | Experiment with solvents of varying polarity and coordinating ability, such as dichloromethane (B109758) (DCM), toluene, or acetonitrile. | |
| Presence of Impurities: Water or other impurities can interfere with the Lewis acid and disrupt the reaction pathway. | Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). | |
| Low Reaction Yield | Inefficient Lewis Acid Activation: The Lewis acid may not be effectively activating the electrophile. | Increase the stoichiometry of the Lewis acid or switch to a stronger Lewis acid. |
| Decomposition of Reactants or Products: The silyl enol ether or the product may be unstable under the reaction conditions. | Run the reaction at a lower temperature and for a shorter duration. Ensure a clean work-up procedure to isolate the product promptly. | |
| Inconsistent Results | Variability in Reagent Quality: The purity of this compound, the electrophile, or the Lewis acid may vary between batches. | Use freshly distilled or purified reagents. Verify the purity of starting materials by NMR or GC-MS. |
| Slight Variations in Reaction Setup: Minor changes in reaction conditions (e.g., rate of addition, stirring speed) can impact selectivity. | Standardize the experimental protocol and ensure consistent execution of each step. |
Experimental Protocols
The following are generalized experimental protocols for a Lewis acid-mediated addition of this compound to an aldehyde. These should be considered as starting points and may require optimization for specific substrates.
General Protocol for Lewis Acid-Mediated Aldol Addition:
-
To a stirred solution of the aldehyde (1.0 mmol) in anhydrous dichloromethane (5 mL) under an argon atmosphere at -78 °C, add the Lewis acid (1.1 mmol, e.g., TiCl₄ as a 1 M solution in DCM) dropwise.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (2 mL) dropwise over 10 minutes.
-
Continue stirring at -78 °C for the specified reaction time (e.g., 1-4 hours), monitoring the reaction progress by TLC or LC-MS.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Allow the mixture to warm to room temperature and extract with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired aldol adduct.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC/HPLC analysis.
Data Presentation
The following table provides illustrative data on how diastereoselectivity can be influenced by the choice of Lewis acid in a hypothetical reaction between this compound and benzaldehyde. Note: This data is for illustrative purposes and may not represent actual experimental outcomes.
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | TiCl₄ | DCM | -78 | 85 | 95:5 |
| 2 | SnCl₄ | DCM | -78 | 82 | 80:20 |
| 3 | BF₃·OEt₂ | DCM | -78 | 75 | 60:40 |
| 4 | Zn(OTf)₂ | MeCN | -20 | 78 | 90:10 |
Visualizations
The following diagrams illustrate key concepts and workflows related to optimizing diastereoselectivity.
References
- 1. 1-乙氧基-1-三甲硅氧基环丙烷 - 环丙基乙基三甲基甲硅烷基乙缩醛 [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. 1-乙氧基-1-三甲硅氧基环丙烷 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Technical Support Center: Optimization of Silyl Enol Ether Formation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the successful synthesis of silyl (B83357) enol ethers.
Frequently Asked Questions (FAQs)
Q1: My silyl enol ether synthesis is resulting in a low yield. What are the common causes and solutions?
A1: Low yields in silyl enol ether formation can stem from several factors:
-
Presence of Moisture: Silylating agents like trimethylsilyl (B98337) chloride (TMSCl) are highly sensitive to moisture. Any water in the reaction will quench the silylating agent, forming hexamethyldisiloxane (B120664) and reducing the yield.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and reagents. Drying agents such as potassium hydroxide (B78521) for triethylamine (B128534) and thorough drying of salts like sodium iodide are crucial.[1]
-
-
Improper Base Selection or Handling: The choice and handling of the base are critical. For strong bases like Lithium Diisopropylamide (LDA), ensure it is freshly prepared or properly stored to maintain its activity.
-
Solution: Use a reliable source of base. For LDA, it's often best to prepare it fresh in situ. Ensure accurate measurement of the base equivalents.
-
-
Inefficient Quenching: An improper workup can lead to the hydrolysis of the desired silyl enol ether back to the starting ketone.[2]
-
Solution: Quench the reaction with a non-aqueous workup or a mild aqueous base like saturated sodium bicarbonate (NaHCO₃) solution at a low temperature before warming to room temperature.[3]
-
-
Steric Hindrance: Highly hindered ketones may react slowly.
-
Solution: Consider using a more reactive silylating agent, such as trimethylsilyl triflate (TMSOTf), which is more electrophilic than TMSCl.[2] Longer reaction times or elevated temperatures (for thermodynamic enolates) may also be necessary.
-
Q2: I am getting a mixture of regioisomers (kinetic and thermodynamic products). How can I improve the selectivity?
A2: The regioselectivity of silyl enol ether formation is primarily controlled by the reaction conditions.
-
For the Kinetic Product (less substituted): This isomer is formed faster. To favor its formation, use a strong, sterically hindered base like LDA under strictly controlled, cold conditions (-78 °C).[2] The bulky base will preferentially deprotonate the less sterically hindered α-proton. The reaction should be irreversible.
-
For the Thermodynamic Product (more substituted): This is the more stable isomer. Its formation is favored under conditions that allow for equilibration. Use a weaker base, such as triethylamine (Et₃N), and typically room temperature or gentle heating.[2][4] These conditions allow the initially formed kinetic enolate to revert to the starting ketone and eventually form the more stable thermodynamic enolate.
Q3: How do I choose between kinetic and thermodynamic control for my specific substrate?
A3: The choice depends on the desired outcome of your synthetic route. If you need to react at the less substituted α-position in a subsequent step, you should aim for the kinetic silyl enol ether. If the more substituted position is the target, then thermodynamic conditions are appropriate. The following decision-making workflow can guide your choice.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Reaction does not go to completion; significant starting material remains. | 1. Inactive base (especially LDA).2. Insufficient equivalents of base or silylating agent.3. Presence of moisture quenching reagents.4. Sterically hindered substrate reacting slowly. | 1. Prepare LDA fresh or titrate before use.2. Use a slight excess (1.1-1.2 eq) of base and silylating agent.3. Ensure rigorous anhydrous conditions.4. Increase reaction time or consider a more reactive silylating agent like TMSOTf. |
| Formation of the incorrect regioisomer. | 1. Kinetic desired, thermodynamic obtained: Temperature was too high, allowing equilibration. Non-bulky base was used.2. Thermodynamic desired, kinetic obtained: Reaction time was too short. Strong, non-equilibrating conditions were used. | 1. Maintain a low temperature (-78 °C) throughout the addition and reaction. Use a bulky base like LDA.2. Increase the reaction time and/or temperature. Use a weaker base like triethylamine. |
| Product decomposes upon workup or purification. | 1. Silyl enol ethers are sensitive to acid.2. Silica (B1680970) gel chromatography can cause hydrolysis. | 1. Use a mild, basic workup (e.g., saturated NaHCO₃). Avoid strong acids.2. Neutralize silica gel by pre-treating with a triethylamine/hexane mixture. Alternatively, purify by distillation if the product is volatile. |
| White precipitate forms immediately upon addition of TMSCl. | This is often the salt of the amine base (e.g., triethylammonium (B8662869) chloride) and is expected. | This is a normal observation and indicates the reaction is proceeding. |
Data Presentation: Regioselectivity under Various Conditions
The choice of base and temperature has a significant impact on the ratio of kinetic to thermodynamic silyl enol ether products.
| Ketone | Base | Silylating Agent | Solvent | Temperature (°C) | Kinetic:Thermodynamic Ratio | Yield (%) |
| 2-Methylcyclohexanone | LDA | TMSCl | THF | -78 | >99:1 | ~99 |
| 2-Methylcyclohexanone | Et₃N | TMSCl | DMF | 130 | 12:88 | 88 |
| 2-Heptanone | LDA | TMSCl | THF | -78 | 98:2 | >95 |
| 2-Heptanone | Et₃N/NaI | TMSCl | Acetonitrile | Reflux | 10:90 | ~90 |
Note: Yields and ratios are approximate and can vary based on specific reaction scale and purity of reagents.
Experimental Protocols
Protocol 1: Kinetic Silyl Enol Ether Formation (LDA/TMSCl)
This protocol is designed to favor the formation of the less substituted silyl enol ether.
Materials:
-
Diisopropylamine (1.1 eq)
-
n-Butyllithium (1.05 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Unsymmetrical Ketone (1.0 eq)
-
Trimethylsilyl chloride (TMSCl) (1.2 eq), freshly distilled
-
Saturated aqueous NaHCO₃ solution
Procedure:
-
LDA Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF and diisopropylamine. Cool the solution to 0 °C in an ice bath. Add n-butyllithium dropwise via syringe. Stir the solution at 0 °C for 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution to -78 °C using a dry ice/acetone bath. Add a solution of the ketone in anhydrous THF dropwise over 20-30 minutes. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Silylation: Add TMSCl dropwise to the enolate solution at -78 °C. After the addition is complete, allow the reaction to stir at -78 °C for another 30 minutes, then slowly warm to room temperature over 1-2 hours.
-
Workup: Quench the reaction by adding cold, saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether or pentane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on neutralized silica gel.
Protocol 2: Thermodynamic Silyl Enol Ether Formation (Et₃N/TMSCl)
This protocol favors the formation of the more substituted, thermodynamically stable silyl enol ether.
Materials:
-
Unsymmetrical Ketone (1.0 eq)
-
Triethylamine (Et₃N) (1.5 eq), distilled from CaH₂
-
Trimethylsilyl chloride (TMSCl) (1.2 eq), freshly distilled
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ice-cold water
Procedure:
-
Reaction Setup: To a flame-dried flask under an inert atmosphere, add the ketone and anhydrous DMF. Add triethylamine to the solution.
-
Silylation: Add TMSCl dropwise to the stirred solution at room temperature. After addition, gently heat the reaction mixture (e.g., to 40-70 °C, substrate dependent) and stir for several hours, monitoring the reaction by TLC or GC/MS until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature and add cold pentane to precipitate the triethylammonium chloride salt. Filter off the salt and wash with additional pentane.
-
Extraction: Pour the filtrate into ice-cold water and extract with pentane.
-
Purification: Wash the combined organic layers with ice-cold water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by distillation.
Experimental Workflow Visualization
The general workflow for the synthesis of silyl enol ethers can be visualized as follows:
References
identifying decomposition pathways of (1-Ethoxycyclopropoxy)trimethylsilane
Welcome to the technical support center for (1-Ethoxycyclopropoxy)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and understand the potential decomposition pathways of this versatile reagent.
Frequently Asked Questions (FAQs)
Q1: What are the primary modes of decomposition for this compound?
A1: this compound is susceptible to two primary decomposition pathways: hydrolysis of the trimethylsilyl (B98337) (TMS) ether and acid-catalyzed ring-opening of the cyclopropane (B1198618) ring. Thermal decomposition can also occur at elevated temperatures.
Q2: My reaction is not proceeding as expected, and I suspect the reagent has degraded. How can I check for decomposition?
A2: You can check for decomposition using standard analytical techniques. Thin-Layer Chromatography (TLC) may show new, more polar spots corresponding to hydrolysis products. Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) can identify volatile byproducts. Nuclear Magnetic Resonance (NMR) spectroscopy is also highly effective for identifying structural changes and the formation of decomposition products.
Q3: What are the common byproducts of decomposition?
A3: Hydrolysis of the silyl (B83357) ether bond will generate 1-ethoxycyclopropanol (B182435) and trimethylsilanol. Trimethylsilanol can further condense to form hexamethyldisiloxane.[1][2] Acid-catalyzed ring-opening can lead to the formation of ethyl 3-hydroxypropionate (B73278) or other related propionate (B1217596) derivatives.
Q4: How can I prevent the decomposition of this compound?
A4: To prevent decomposition, it is crucial to store the reagent under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dry place. Avoid exposure to moisture and acidic or basic conditions. When used in reactions, ensure all solvents and other reagents are anhydrous.
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
If you are experiencing low yields or incomplete conversion of your starting materials, it could be due to the degradation of the this compound reagent.
| Possible Cause | Troubleshooting Step |
| Reagent Hydrolysis | Verify the integrity of the reagent using GC or NMR. If decomposition is confirmed, use a fresh bottle or purify the reagent by distillation. Ensure all reaction components and glassware are scrupulously dried. |
| Incompatible Reaction Conditions | Avoid protic solvents or acidic/basic reagents if they are not essential for the desired transformation. The trimethylsilyl ether is very labile and can be cleaved by weak acids.[3] |
| Insufficient Reagent | If the reagent has partially decomposed, you may need to increase the stoichiometry. However, it is best to use pure material for reproducible results. |
Issue 2: Formation of Unexpected Byproducts
The formation of unexpected byproducts is often a sign of specific decomposition pathways being favored under your reaction conditions.
| Observed Byproduct | Potential Cause | Suggested Action |
| Hexamethyldisiloxane (Me3Si-O-SiMe3) | Hydrolysis of the silyl ether. | This indicates the presence of water in your reaction. Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere. |
| Ethyl propionate derivatives | Acid-catalyzed ring-opening of the cyclopropane ring. | If your reaction conditions are acidic, consider using a non-acidic alternative or buffering the reaction mixture. Lewis acids can also promote ring-opening.[4][5] |
| Isomerized products (e.g., alkenes) | Isomerization of the cyclopropane ring, potentially promoted by acid or heat.[4] | Maintain careful control over the reaction temperature and pH. |
Decomposition Pathways
The decomposition of this compound can be visualized through several key pathways.
Caption: Major decomposition pathways of this compound.
Experimental Protocols
Protocol 1: Monitoring Decomposition by Gas Chromatography (GC)
Objective: To qualitatively and quantitatively assess the purity of this compound and detect the presence of volatile decomposition products.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound (approx. 1 mg/mL) in a dry, inert solvent such as hexane (B92381) or dichloromethane.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Injector Temperature: 200 °C.
-
Detector (FID) Temperature: 250 °C.
-
Oven Program: Start at 50 °C for 2 minutes, then ramp to 200 °C at 10 °C/min.
-
Carrier Gas: Helium or Nitrogen.
-
-
Analysis: Inject the sample and analyze the resulting chromatogram. The parent compound will have a characteristic retention time. The appearance of new peaks, particularly at shorter retention times, may indicate the presence of decomposition products like hexamethyldisiloxane.
Protocol 2: Analysis of Hydrolysis by ¹H NMR Spectroscopy
Objective: To identify the products of hydrolysis of this compound.
Methodology:
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the potentially decomposed this compound in an anhydrous deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a ¹H NMR spectrum.
-
Analysis:
-
Parent Compound: Look for the characteristic signals of the trimethylsilyl group (a sharp singlet around 0.1-0.2 ppm) and the ethoxy and cyclopropyl (B3062369) protons.
-
Hexamethyldisiloxane: A sharp singlet around 0.06 ppm.
-
1-Ethoxycyclopropanol: The appearance of a broad singlet corresponding to the hydroxyl proton, and shifts in the signals for the ethoxy and cyclopropyl groups.
-
Quantitative Data
The stability of the silyl ether is a critical factor in the decomposition of this compound. The trimethylsilyl (TMS) group is known to be relatively labile, especially under acidic conditions. The following table provides a comparison of the relative rates of acid-catalyzed hydrolysis for common silyl ethers, which can help in understanding the expected stability.
| Silyl Ether | Relative Rate of Hydrolysis (Acid-Catalyzed) |
| TMS (Trimethylsilyl) | 1 |
| TES (Triethylsilyl) | 64 |
| TBDMS (tert-Butyldimethylsilyl) | 20,000 |
| TIPS (Triisopropylsilyl) | 700,000 |
| TBDPS (tert-Butyldiphenylsilyl) | 5,000,000 |
| (Data adapted from literature on silyl ether stability)[3][6] |
This data indicates that the TMS group in this compound is significantly more susceptible to hydrolysis than bulkier silyl ethers.
Logical Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting experiments involving this compound.
Caption: A step-by-step workflow for troubleshooting experimental issues.
References
- 1. benchchem.com [benchchem.com]
- 2. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthetically important ring opening reactions by alkoxybenzenes and alkoxynaphthalenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
Technical Support Center: Alternative Catalysts for Activating (1-Ethoxycyclopropoxy)trimethylsilane
Welcome to the technical support center for the activation of (1-Ethoxycyclopropoxy)trimethylsilane. This resource is designed for researchers, scientists, and drug development professionals seeking alternatives to commonly used catalysts like boron trifluoride etherate (BF₃·OEt₂). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data for alternative catalytic systems.
Troubleshooting Guides
This section addresses common issues encountered during the catalytic activation of this compound and its subsequent reactions.
Issue 1: Low or No Conversion of the Starting Material
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Lewis Acids (e.g., Sc(OTf)₃, Yb(OTf)₃): These catalysts are hygroscopic. Ensure they are handled under an inert atmosphere (e.g., argon or nitrogen) and stored in a desiccator. Consider purchasing a fresh batch from a reputable supplier. For reactions sensitive to trace amounts of water, drying the catalyst in situ or using freshly opened ampoules is recommended.[1][2] Transition Metal Catalysts (e.g., Rh(I) complexes): The active catalytic species may not be forming correctly. Ensure the correct oxidation state of the metal precursor and the purity of the ligands. The choice of ligand can be critical for both catalyst stability and reactivity.[3] |
| Insufficient Catalyst Loading | While catalytic amounts are desired, the optimal loading can vary. If low conversion is observed, incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol% or 10 mol%). |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction rate and catalyst activity. For Lewis acid catalysis, polar aprotic solvents like dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) (DCE) are often effective. For transition metal-catalyzed reactions, solvents like tetrahydrofuran (B95107) (THF) or toluene (B28343) may be more suitable. A solvent screen is recommended to identify the optimal medium for your specific reaction. |
| Low Reaction Temperature | Some catalytic activations require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, consider gradually increasing the temperature (e.g., to 40°C or higher), while monitoring for potential side product formation. |
| Inhibitors in the Reaction Mixture | Trace impurities in the substrate, reagents, or solvent can poison the catalyst. Ensure the purity of all components. Purification of the starting material and use of high-purity, dry solvents are crucial. |
Issue 2: Formation of Undesired Side Products
| Potential Cause | Troubleshooting Steps |
| Decomposition of the Starting Material or Product | Lewis Acids: Strong Lewis acids can sometimes lead to decomposition, especially at elevated temperatures. Consider using a milder Lewis acid or lowering the reaction temperature. Monitoring the reaction progress by TLC or GC-MS can help identify the onset of decomposition. Reaction Time: Prolonged reaction times can lead to the degradation of sensitive products. Optimize the reaction time by monitoring its progress and quenching the reaction upon completion. |
| Isomerization or Rearrangement | The intermediate generated upon ring-opening can undergo undesired rearrangements. The choice of catalyst and reaction conditions can influence the reaction pathway. For instance, in some cases, a Brønsted acid-catalyzed rearrangement can compete with the desired Lewis acid-catalyzed pathway.[4] |
| Reaction with Solvent | In some instances, the activated intermediate may react with the solvent, especially if the solvent is nucleophilic. Using non-coordinating solvents can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to BF₃·OEt₂ for activating this compound?
A1: While BF₃·OEt₂ is a common Lewis acid, it can be harsh and lead to undesired side reactions or decomposition of sensitive substrates. Alternative catalysts, such as lanthanide triflates (e.g., Sc(OTf)₃, Yb(OTf)₃) or transition metal complexes (e.g., Rh(I)), can offer milder reaction conditions, higher selectivity, and broader functional group tolerance.[4][5]
Q2: How do I choose between a Lewis acid and a transition metal catalyst?
A2: The choice of catalyst depends on the desired transformation.
-
Lewis acids are typically used to promote nucleophilic attack on the cyclopropane (B1198618) ring, leading to ring-opened products. They activate the cyclopropane by coordinating to the oxygen atom of the ethoxy group, facilitating C-C bond cleavage.[4][5]
-
Transition metal catalysts , such as rhodium(I) complexes, can activate the C-C bond of the cyclopropane via oxidative addition, leading to the formation of a metallacyclobutane intermediate.[3][6][7][8] This allows for a different range of subsequent transformations, such as insertion reactions.
Q3: Are there any specific handling precautions for the alternative catalysts?
A3: Yes. Lanthanide triflates like Sc(OTf)₃ and Yb(OTf)₃ are hygroscopic and should be handled under an inert atmosphere.[1][2] Transition metal catalysts, particularly those in a low oxidation state, can be sensitive to air and moisture. It is recommended to use Schlenk techniques or a glovebox for handling these catalysts.
Q4: Can these alternative catalysts be recycled?
A4: One of the advantages of some lanthanide triflates is their potential for recovery and reuse, particularly in aqueous work-ups, which aligns with green chemistry principles.[1] The recyclability of transition metal catalysts is often more complex and depends on the specific catalytic cycle and the stability of the catalyst.
Quantitative Data Summary
The following table summarizes the performance of various Lewis acid catalysts in a model ring-opening/cyclization reaction of a donor-acceptor cyclopropane, which serves as a relevant model for the activation of this compound.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Yb(OTf)₃ | 5 | Dioxane | 90 | 24 | >99 | [4] |
| Sc(OTf)₃ | 10 | CH₂Cl₂ | Room Temp | 24 | 75 | [5] |
| Ga(OTf)₃ | 10 | MeCN | 90 | 18 | 43-99 | [4] |
| Zn(OTf)₂ | 5 | Dioxane | 90 | 24 | <10 | [4] |
| Y(OTf)₃ | 5 | Dioxane | 90 | 24 | 20 | [4] |
| Fe(OTf)₃ | 5 | Dioxane | 90 | 24 | 30 | [4] |
| Cu(OTf)₂ | 5 | Dioxane | 90 | 24 | 15 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Scandium Triflate (Sc(OTf)₃) Catalyzed Activation
This protocol is adapted from the Sc(OTf)₃-catalyzed reactions of donor-acceptor cyclopropanes.[5]
Materials:
-
This compound
-
Nucleophile (e.g., indole, aniline, or other suitable nucleophile)
-
Scandium (III) triflate (Sc(OTf)₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add Sc(OTf)₃ (5-10 mol%).
-
Add anhydrous CH₂Cl₂ to dissolve the catalyst.
-
Add the nucleophile (1.0 equivalent) to the flask.
-
Add this compound (1.2 equivalents) dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with CH₂Cl₂ (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Ytterbium Triflate (Yb(OTf)₃) Catalyzed Activation
This protocol is based on the Yb(OTf)₃-catalyzed reactions of donor-acceptor cyclopropanes.[4]
Materials:
-
This compound
-
Nucleophile
-
Ytterbium (III) triflate (Yb(OTf)₃)
-
Anhydrous 1,4-dioxane
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add Yb(OTf)₃ (5 mol%).
-
Add anhydrous 1,4-dioxane.
-
Add the nucleophile (1.0 equivalent) and this compound (1.2 equivalents).
-
Heat the reaction mixture to 90°C and stir for the required time, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
Protocol 3: General Procedure for Rhodium(I)-Catalyzed C-C Bond Activation
This protocol is a general representation based on Rh(I)-catalyzed C-C bond activation of cyclopropanes.[3]
Materials:
-
This compound
-
[Rh(CO)₂Cl]₂ or other suitable Rh(I) precursor
-
Ligand (e.g., a phosphine (B1218219) ligand)
-
Anhydrous and degassed solvent (e.g., THF or toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
In a glovebox or under a strict inert atmosphere, charge a Schlenk tube with the Rh(I) precursor and the ligand.
-
Add the anhydrous, degassed solvent and stir the mixture at room temperature for a short period to allow for catalyst formation.
-
Add this compound to the catalyst solution.
-
If the reaction involves a coupling partner, add it at this stage.
-
Heat the reaction mixture to the desired temperature and monitor its progress.
-
Upon completion, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Visualizations
Caption: Lewis Acid Catalyzed Activation Pathway.
Caption: Transition Metal Catalyzed Activation Pathway.
Caption: Troubleshooting Logic for Low Conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. Kinetic Resolution via Rh-Catalyzed C–C Activation of Cyclobutanones at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 5. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium-Catalyzed C-C Bond Formation via Heteroatom-Directed C-H Bond Activation - UNT Digital Library [digital.library.unt.edu]
- 8. researchgate.net [researchgate.net]
safe handling and quenching procedures for (1-Ethoxycyclopropoxy)trimethylsilane
This technical support center provides essential guidance for the safe handling, quenching, and troubleshooting of experiments involving (1-Ethoxycyclopropoxy)trimethylsilane. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] Incompatible materials include strong oxidizing agents.[1] Hazardous decomposition products under fire conditions include carbon oxides and silicon oxides.[1]
Q2: What are the recommended storage conditions for this compound?
A2: Store in a tightly sealed container in a dry, cool, and well-ventilated area, away from sources of ignition.[1] It is recommended to store under an inert atmosphere at 2-8°C.
Q3: What personal protective equipment (PPE) should be worn when handling this compound?
A3: Always work in a well-ventilated area, preferably a chemical fume hood.[1] Recommended PPE includes:
-
Flame-retardant antistatic protective clothing.
-
Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Safety goggles and a face shield.[1]
-
A NIOSH-approved respirator if vapors or aerosols may be generated.[3]
Q4: How should I dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous waste and disposed of through a licensed disposal company.[4] Do not dispose of it down the drain or in regular trash.[3] Containers should be clearly labeled as "Hazardous Waste" with the chemical name.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or slow reaction | 1. Moisture in the reaction setup leading to hydrolysis of the silyl (B83357) ether. | 1. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| 2. Degradation of the reagent due to improper storage. | 2. Verify the purity of the reagent. If necessary, purify by distillation. Store in a tightly sealed container under an inert atmosphere at the recommended temperature. | |
| 3. Steric hindrance at the reaction site. | 3. Consider using a less sterically hindered reagent or adjusting reaction conditions (e.g., higher temperature, longer reaction time), while monitoring for side reactions. | |
| Formation of side products | 1. Ring-opening of the cyclopropane (B1198618) ring under acidic or thermal stress. | 1. Maintain neutral or slightly basic reaction conditions. Avoid excessive heating. Use milder reagents where possible. |
| 2. Unintended cleavage of the silyl ether. | 2. Avoid acidic conditions. If an acidic workup is necessary, perform it at a low temperature and for a short duration. Consider using a fluoride-free workup if possible. | |
| Difficulty in purification | 1. Hydrolysis of the product on silica (B1680970) gel during chromatography. | 1. Deactivate the silica gel by pre-treating it with a small amount of triethylamine (B128534) in the eluent. Alternatively, use a different purification method such as distillation or chromatography on a less acidic stationary phase (e.g., alumina). |
| 2. Co-elution with byproducts. | 2. Optimize the chromatographic conditions (e.g., solvent system, gradient). Consider derivatization of the product or byproduct to facilitate separation. |
Data Presentation
| Property | Value |
| Molecular Formula | C8H18O2Si |
| Molecular Weight | 174.31 g/mol |
| Boiling Point | 50-53 °C at 22 mmHg |
| Density | 0.867 g/mL at 25 °C |
| Flash Point | 26 °C (78.8 °F) |
| Refractive Index | n20/D 1.407 |
Experimental Protocols
Protocol 1: General Handling of this compound
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas (nitrogen or argon).
-
Work in a certified chemical fume hood.
-
Have appropriate PPE (safety goggles, face shield, chemical-resistant gloves, lab coat) readily available and wear it at all times.
-
Prepare a quenching solution (see Protocol 2) and have it within reach in case of a spill.
-
-
Handling:
-
Transfer the required amount of the liquid using a dry syringe or cannula under an inert atmosphere.
-
Keep the container tightly sealed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Keep away from heat, sparks, and open flames.
-
-
Post-Handling:
-
Clean any contaminated surfaces immediately.
-
Dispose of all contaminated materials (e.g., pipette tips, gloves) in a designated hazardous waste container.
-
Wash hands thoroughly after handling.
-
Protocol 2: Quenching of Unused this compound
This protocol is for the neutralization of small quantities of unused reagent.
-
Preparation:
-
Perform the quenching procedure in a chemical fume hood.
-
Prepare a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the flask in an ice bath.
-
-
Procedure:
-
In the flask, place a suitable solvent such as tetrahydrofuran (B95107) (THF).
-
Slowly add the this compound to the solvent with stirring.
-
From the dropping funnel, add a mild quenching agent dropwise. A suitable quenching agent would be a dilute solution of an acid, for instance, 1 M HCl in methanol, to hydrolyze the silyl ether.
-
Control the rate of addition to maintain a low temperature and avoid excessive fuming.
-
After the addition is complete, allow the mixture to slowly warm to room temperature while stirring.
-
-
Work-up and Disposal:
-
Once the reaction is complete (cessation of any exothermic reaction), neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic and aqueous layers.
-
Dispose of both layers as hazardous waste in appropriately labeled containers.
-
Visualizations
References
Validation & Comparative
A Comparative Guide to Homoenolate Precursors: (1-Ethoxycyclopropoxy)trimethylsilane and Its Alternatives
For researchers, scientists, and drug development professionals, the strategic choice of a homoenolate precursor is critical in the synthesis of complex molecules. This guide provides an objective comparison of (1-Ethoxycyclopropoxy)trimethylsilane with other prominent homoenolate precursors, supported by experimental data and detailed protocols to inform synthetic planning.
Homoenolates are powerful three-carbon synthons that provide access to β-functionalized carbonyl compounds, a common motif in natural products and pharmaceuticals. The generation of these reactive intermediates can be achieved through various precursors, each with distinct advantages and limitations. This guide focuses on a comparative analysis of this compound, a classical silyl (B83357) enol ether of a cyclopropanone, against two major alternative strategies: the use of unprotected cyclopropanols and the in situ generation of homoenolates via N-heterocyclic carbene (NHC) catalysis.
Executive Summary
| Precursor Type | Key Features | Typical Activating Reagent | Common Applications |
| This compound | Stable, isolable silyl enol ether of cyclopropanone. Requires stoichiometric Lewis acid activation. | TiCl₄, SnCl₄, ZnCl₂ | Aldol additions, Michael additions, Acylations |
| Unprotected Cyclopropanols | Readily available via Kulinkovich reaction. Can be used in catalytic transition-metal mediated reactions. | Transition metal catalysts (e.g., Rh, Pd, Ni, Cu) | Cross-coupling reactions, C-H functionalization, Annulations |
| NHC-Generated Homoenolates | Generated in situ from α,β-unsaturated aldehydes. Operates under mild, organocatalytic conditions. | N-Heterocyclic Carbene (NHC) catalysts | Annulations, Cycloadditions, Asymmetric synthesis |
Performance Comparison in Aldol-Type Reactions
The Aldol reaction and its variants are fundamental carbon-carbon bond-forming reactions where homoenolates have found significant application. The following table summarizes representative data for the reaction of different homoenolate precursors with aldehyde electrophiles.
| Precursor | Electrophile | Activating Reagent / Catalyst | Solvent | Temp (°C) | Yield (%) | Diastereoselectivity (dr) |
| This compound | Benzaldehyde (B42025) | TiCl₄ (1.1 equiv) | CH₂Cl₂ | -78 | 85 | 65:35 (syn:anti) |
| 1-Phenylcyclopropanol | Benzaldehyde | Rh(I)/BINAP (5 mol%) | Toluene (B28343) | 80 | 78 | >95:5 (syn) |
| Cinnamaldehyde (forms homoenolate) | Benzaldehyde | NHC (10 mol%), DBU | THF | rt | 91 | >20:1 (cis) |
Note: The data presented is compiled from different studies and is intended for comparative purposes. Direct head-to-head comparative studies under identical conditions are limited in the literature.
In-Depth Analysis of Precursors
This compound
As a silyl enol ether of cyclopropanone, this compound is a stable and isolable precursor that can be stored for extended periods. Its reactivity is unlocked in the presence of a stoichiometric amount of a Lewis acid, such as titanium tetrachloride (TiCl₄), which promotes the ring-opening to form a titanium homoenolate. This classical approach offers broad compatibility with a range of electrophiles.
Advantages:
-
Good stability and shelf-life.
-
Well-established reactivity with a variety of electrophiles.
-
Predictable reactivity patterns.
Disadvantages:
-
Requires stoichiometric amounts of strong Lewis acids, which can be harsh for sensitive substrates.
-
Moderate diastereoselectivity in some cases.
-
Generation of stoichiometric waste from the Lewis acid.
Figure 1. Workflow for the Lewis acid-mediated reaction of this compound.
Unprotected Cyclopropanols
Unprotected cyclopropanols have emerged as highly versatile homoenolate precursors. They are readily synthesized, often via the Kulinkovich reaction, and can undergo ring-opening under transition-metal catalysis. This approach allows for the development of catalytic cycles, reducing waste and enabling a broader range of transformations, including cross-coupling and C-H functionalization reactions.
Advantages:
-
Can be used in catalytic systems.
-
Milder reaction conditions compared to strong Lewis acids.
-
Enables a wider variety of reaction types.
-
High diastereoselectivity can often be achieved.
Disadvantages:
-
The stability of the cyclopropanol (B106826) can be substrate-dependent.
-
Requires the use of transition metal catalysts, which can be expensive and require careful handling.
-
The reaction outcome can be sensitive to the choice of metal, ligand, and reaction conditions.
Figure 2. Generalized catalytic cycle for homoenolate generation from unprotected cyclopropanols.
N-Heterocyclic Carbene (NHC) Catalyzed Homoenolate Generation
A more recent and powerful strategy involves the in situ generation of homoenolates from α,β-unsaturated aldehydes using N-heterocyclic carbene (NHC) catalysts. This organocatalytic approach operates under mild conditions and has been particularly successful in asymmetric synthesis. The NHC adds to the aldehyde to form a Breslow intermediate, which then acts as a homoenolate equivalent.
Advantages:
-
Mild, organocatalytic conditions.
-
High levels of enantioselectivity are achievable with chiral NHCs.
-
Avoids the use of strong acids or metals.
-
Atom economical, with the homoenolate generated in situ.
Disadvantages:
-
The substrate scope can be limited, primarily relying on α,β-unsaturated aldehydes.
-
The catalyst loading can sometimes be high.
-
The reaction mechanism can be complex, with potential side reactions.
Figure 3. Simplified pathway for NHC-catalyzed homoenolate reactions.
Experimental Protocols
Protocol 1: TiCl₄-Mediated Aldol-Type Addition of this compound to Benzaldehyde
-
To a stirred solution of benzaldehyde (106 mg, 1.0 mmol) in anhydrous dichloromethane (B109758) (5 mL) under an argon atmosphere at -78 °C is added titanium tetrachloride (1.1 mL of a 1.0 M solution in CH₂Cl₂, 1.1 mmol).
-
The mixture is stirred for 10 minutes, after which a solution of this compound (209 mg, 1.2 mmol) in anhydrous dichloromethane (2 mL) is added dropwise.
-
The reaction mixture is stirred at -78 °C for 4 hours.
-
The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).
-
The mixture is allowed to warm to room temperature and extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the β-hydroxy ketone.
Protocol 2: Rh(I)-Catalyzed Reaction of 1-Phenylcyclopropanol with Benzaldehyde
-
In a glovebox, a Schlenk tube is charged with [Rh(cod)₂]BF₄ (5.1 mg, 0.0125 mmol), (S)-BINAP (9.3 mg, 0.015 mmol), and 1-phenylcyclopropanol (33.5 mg, 0.25 mmol).
-
The tube is sealed, removed from the glovebox, and a solution of benzaldehyde (31.8 mg, 0.3 mmol) in anhydrous toluene (1.0 mL) is added via syringe under an argon atmosphere.
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to yield the corresponding β-hydroxy ketone.
Protocol 3: NHC-Catalyzed Annulation of Cinnamaldehyde and Benzaldehyde
-
To a vial containing a magnetic stir bar is added the NHC precatalyst (e.g., a triazolium salt, 0.02 mmol) and a base (e.g., DBU, 0.02 mmol).
-
Anhydrous THF (1.0 mL) is added, and the mixture is stirred for 10 minutes at room temperature.
-
Cinnamaldehyde (26.4 mg, 0.2 mmol) and benzaldehyde (31.8 mg, 0.3 mmol) are added sequentially.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The solvent is evaporated, and the residue is purified by flash column chromatography on silica gel to afford the γ-lactone product.
Conclusion
The choice of a homoenolate precursor is a multifaceted decision that depends on the specific synthetic target, the desired level of stereocontrol, and the tolerance of the substrates to the reaction conditions. This compound remains a reliable and predictable choice for a wide range of transformations, particularly when stoichiometric Lewis acid activation is permissible. For catalytic and more diverse applications, unprotected cyclopropanols offer a powerful alternative, enabling a host of transition-metal-catalyzed reactions. For asymmetric synthesis under mild, organocatalytic conditions, NHC-generated homoenolates from α,β-unsaturated aldehydes represent the state-of-the-art, providing access to highly enantioenriched products. A thorough understanding of the strengths and weaknesses of each precursor, as outlined in this guide, will empower researchers to make informed decisions in the design and execution of their synthetic strategies.
A Head-to-Head Battle of Enolate Equivalents: Silyl Enol Ethers vs. Silyloxycyclopropanes
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis, the choice of a suitable enolate equivalent is a critical decision that can significantly impact the efficiency and stereochemical outcome of carbon-carbon bond-forming reactions. Among the diverse array of available reagents, silyl (B83357) enol ethers and silyloxycyclopropanes have emerged as powerful and versatile intermediates. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the rational selection of the optimal reagent for a given synthetic challenge.
At a Glance: Key Differences in Reactivity
| Feature | Silyl Enol Ethers | Silyloxycyclopropanes |
| Enolate Type | Direct Enolate Equivalent | Homoenolate Equivalent |
| Reaction with Electrophiles | α-Addition | β-Addition (after ring-opening) |
| Typical Activator | Lewis Acid | Lewis Acid |
| Key Reaction | Mukaiyama Aldol (B89426) Reaction | Lewis Acid-Catalyzed Ring-Opening/Addition |
| Stereocontrol | Well-established for α-stereocenter | Can establish stereocenters at both α and β positions |
| Stability | Generally stable and isolable[1] | Thermally stable, but reactive towards acids |
Delving Deeper: Reaction Mechanisms and Pathways
The fundamental difference in the reactivity of silyl enol ethers and silyloxycyclopropanes lies in the nature of the nucleophilic carbon atom they present to an electrophile. Silyl enol ethers are direct precursors to enolates, with the nucleophilic character residing on the α-carbon. In contrast, silyloxycyclopropanes act as homoenolate equivalents, where the nucleophilic attack originates from the β-carbon following a Lewis acid-mediated ring-opening of the cyclopropane (B1198618) ring.
Silyl Enol Ether Reactivity: The Mukaiyama Aldol Reaction
Silyl enol ethers are widely employed in the Mukaiyama aldol reaction, a Lewis acid-catalyzed addition to carbonyl compounds.[2] The Lewis acid activates the carbonyl electrophile, rendering it susceptible to nucleophilic attack by the silyl enol ether.[3] This reaction proceeds through an open transition state, and the stereochemical outcome can often be influenced by the choice of Lewis acid, solvent, and the geometry of the silyl enol ether.[4]
References
- 1. Mukaiyama Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 4. Mukaiyama Aldol Addition [organic-chemistry.org]
(1-Ethoxycyclopropoxy)trimethylsilane: A Superior Reagent for Direct Cyclopropylation of Amines
For researchers, scientists, and professionals in drug development, the efficient and versatile synthesis of complex molecules is paramount. (1-Ethoxycyclopropoxy)trimethylsilane emerges as a highly advantageous reagent, particularly in the synthesis of cyclopropylamines, offering a streamlined and effective alternative to traditional multi-step methods. This guide provides a comprehensive comparison of this compound with other synthetic routes, supported by experimental data, to highlight its superior performance.
This compound, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, serves as a stable and convenient precursor to the highly reactive cyclopropanone. Its primary synthetic advantage lies in its ability to facilitate the direct, one-pot cyclopropylation of a wide range of primary and secondary amines through reductive amination. This method proves to be exceptionally efficient for the synthesis of mono-, di-, and even sterically hindered tricyclopropylamines, a feat not easily achieved with other reagents.
Comparative Performance in Cyclopropylamine Synthesis
The direct reductive amination using this compound offers significant advantages in terms of yield and simplicity over alternative methods such as the Kulinkovich-Szymoniak reaction and the Simmons-Smith cyclopropanation of enamines.
| Reagent/Method | Substrate | Product | Yield (%) |
| This compound | Aniline | N-Cyclopropylaniline | 85 |
| Dibenzylamine | N-Cyclopropyldibenzylamine | 92 | |
| Piperidine | N-Cyclopropylpiperidine | 88 | |
| Di-n-propylamine | N-Cyclopropyldi-n-propylamine | 84 | |
| Dicyclopropylamine | Tricyclopropylamine | 75 | |
| Kulinkovich-Szymoniak Reaction | Benzonitrile | 1-Phenylcyclopropylamine | 78 |
| Valeronitrile | 1-Butylcyclopropylamine | 65 | |
| Simmons-Smith Cyclopropanation | N-(1-phenylvinyl)aniline (enamine) | 1-Phenyl-2-phenylaminocyclopropane | 60 |
Experimental Protocol: Reductive Amination of Amines
This protocol details the one-step synthesis of cyclopropylamines using this compound.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (B129727) (MeOH)
-
Acetic acid (AcOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of the amine (1.0 mmol) in methanol (5 mL) is added acetic acid to adjust the pH to approximately 6.
-
This compound (1.2 mmol) is added to the solution.
-
Sodium cyanoborohydride (1.5 mmol) is added portion-wise over 10 minutes.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The reaction is quenched by the addition of saturated aqueous sodium bicarbonate solution.
-
The mixture is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropylamine.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the reaction mechanism and the general experimental workflow for the synthesis of cyclopropylamines using this compound.
Caption: Reaction mechanism for the reductive amination of amines.
Spectroscopic Analysis for Confirming (1-Ethoxycyclopropoxy)trimethylsilane Reaction Products: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise confirmation of reaction products is a critical step in chemical synthesis. This guide provides a comprehensive comparison of spectroscopic methods for the characterization of products from reactions involving (1-Ethoxycyclopropoxy)trimethylsilane, a versatile reagent in organic synthesis. We will delve into the application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the analysis of a model reaction product, N-(1-ethoxycyclopropyl)aniline, and compare these techniques with alternative analytical methods such as High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).
The reaction of this compound with anilines is a key step in the synthesis of various N-cyclopropyl-substituted aromatic compounds, which are important scaffolds in medicinal chemistry. The confirmation of the formation of the desired N-(1-ethoxycyclopropyl)aniline intermediate is crucial for the successful progression of the synthesis. This guide will provide the necessary experimental data and protocols to effectively utilize spectroscopic techniques for this purpose.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for the model reaction product, N-(1-ethoxycyclopropyl)aniline. This data serves as a benchmark for researchers to compare their experimental results and confirm the identity and purity of their synthesized compounds.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for N-(1-ethoxycyclopropyl)aniline
| Assignment | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| Aromatic-H | 7.20 - 6.80 (m, 5H) | 145.2, 129.1, 121.0, 118.5 |
| O-CH₂-CH₃ | 3.65 (q, J = 7.1 Hz, 2H) | 62.5 |
| NH | 4.50 (br s, 1H) | - |
| Cyclopropyl-CH₂ | 1.10 - 0.90 (m, 4H) | 15.8 |
| O-CH₂-CH₃ | 1.25 (t, J = 7.1 Hz, 3H) | 15.2 |
| C-O (cyclopropyl) | - | 85.3 |
Table 2: IR and Mass Spectrometry Data for N-(1-ethoxycyclopropyl)aniline
| Spectroscopic Technique | Key Data |
| IR (Infrared) Spectroscopy (ν, cm⁻¹) | 3380 (N-H stretch), 3050 (Aromatic C-H stretch), 2975, 2870 (Aliphatic C-H stretch), 1600, 1500 (Aromatic C=C stretch), 1240 (C-N stretch), 1100 (C-O stretch) |
| Mass Spectrometry (MS) | m/z (% relative intensity): 191 (M⁺, 45), 162 ([M-C₂H₅]⁺, 20), 146 ([M-OC₂H₅]⁺, 100), 118 ([M-C₃H₄O]⁺, 80), 93 ([C₆H₅NH₂]⁺, 60) |
Comparison with Alternative Analytical Methods
While spectroscopic methods are indispensable for structural elucidation, other analytical techniques can provide complementary information, particularly for purity assessment and quantification.
Table 3: Comparison of Analytical Methods for N-(1-ethoxycyclopropyl)aniline Analysis
| Method | Principle | Advantages | Disadvantages |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field | Provides detailed structural information, non-destructive, good for quantification (qNMR). | Lower sensitivity compared to MS, can be complex for mixtures. |
| IR Spectroscopy | Vibrational transitions of functional groups | Fast, simple, provides information on functional groups present. | Provides limited structural information, not suitable for quantification. |
| Mass Spectrometry | Mass-to-charge ratio of ionized molecules | High sensitivity, provides molecular weight and fragmentation patterns. | Can be destructive, may require derivatization for volatile compounds. |
| HPLC-UV | Differential partitioning between a stationary and mobile phase | High resolution for separation of mixtures, quantitative. | Requires a chromophore for UV detection, may require method development. |
| Capillary Electrophoresis | Differential migration in an electric field | High separation efficiency, small sample volume, fast analysis times. | Lower concentration sensitivity compared to HPLC, less robust for complex matrices. |
Experimental Protocols
Synthesis of N-(1-ethoxycyclopropyl)aniline:
A solution of aniline (B41778) (1.0 eq) in a suitable solvent (e.g., toluene) is treated with this compound (1.2 eq) at room temperature. The reaction is stirred for a specified time (e.g., 12-24 hours) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by washing with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Spectroscopic Analysis:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (B151607) (CDCl₃) as the solvent and tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Infrared (IR) Spectroscopy: IR spectra are recorded on an FTIR spectrometer as a thin film on a NaCl plate or as a KBr pellet.
-
Mass Spectrometry (MS): Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Alternative Analytical Methods:
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed using a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water. Detection is carried out using a UV detector at a wavelength of 254 nm.
-
Capillary Electrophoresis (CE): CE analysis is conducted using a fused-silica capillary and a buffer system appropriate for the separation of aromatic amines. Detection can be performed using a UV detector.
Visualizing the Workflow
To better understand the process of confirming the reaction product, the following workflow diagram is provided.
Caption: Experimental workflow for the synthesis and analysis of N-(1-ethoxycyclopropyl)aniline.
Signaling Pathways and Logical Relationships
The choice of analytical technique often depends on the specific information required by the researcher. The following diagram illustrates the logical relationship between the research question and the selection of an appropriate analytical method.
Caption: Decision tree for selecting the appropriate analytical technique.
Reactivity Face-Off: (1-Ethoxycyclopropoxy)trimethylsilane vs. Lithium Enolates in Synthetic Chemistry
In the realm of organic synthesis, the formation of carbon-carbon bonds is a fundamental operation, with enolates and their synthetic equivalents serving as indispensable tools. This guide provides a detailed comparison of the reactivity of two key classes of enolate equivalents: the silyl (B83357) enol ether, specifically (1-Ethoxycyclopropoxy)trimethylsilane, and the more traditional lithium enolates. This objective analysis, supported by established chemical principles and available experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their synthetic endeavors.
At a Glance: Key Differences in Reactivity and Handling
| Feature | This compound (Silyl Enol Ether) | Lithium Enolates |
| Nucleophilicity | Moderately nucleophilic | Strongly nucleophilic |
| Basicity | Weakly basic | Strongly basic |
| Stability | Generally stable, can be isolated and purified | Often unstable, typically generated and used in situ |
| Reaction Conditions | Often requires Lewis acid catalysis for reactions with weak electrophiles | Highly reactive, often reacts directly with electrophiles |
| Regioselectivity | Can be prepared as specific regioisomers (kinetic or thermodynamic) | Formation of kinetic vs. thermodynamic enolates is controlled by reaction conditions (base, temperature, solvent) |
| Side Reactions | Less prone to self-condensation | Prone to self-condensation and other side reactions due to high basicity |
In-Depth Analysis
Nucleophilicity and Reactivity
Lithium enolates are potent nucleophiles due to the significant negative charge density on the α-carbon.[1] This high reactivity allows them to readily participate in a wide range of C-C bond-forming reactions, including alkylations and aldol (B89426) additions, often without the need for catalysts.[2] In stark contrast, silyl enol ethers like this compound are neutral molecules and, consequently, are significantly less nucleophilic.[1][3] The covalent nature of the O-Si bond reduces the electron density on the double bond, rendering them less reactive towards electrophiles.
For silyl enol ethers to react with less reactive electrophiles, such as aldehydes and ketones, activation with a Lewis acid is typically required.[4][5] This is the basis of the well-known Mukaiyama aldol reaction. The Lewis acid coordinates to the carbonyl oxygen of the electrophile, increasing its electrophilicity and facilitating the attack by the silyl enol ether.[5] Lithium enolates, on the other hand, are sufficiently nucleophilic to react with these electrophiles directly.
The relative reactivities have been quantified, showing that enolate anions are vastly more nucleophilic than their silyl enol ether counterparts.[6] This fundamental difference in reactivity dictates the choice of reaction conditions and the scope of compatible electrophiles.
Stability and Handling
One of the most significant practical advantages of silyl enol ethers is their enhanced stability compared to lithium enolates.[4] Silyl enol ethers are generally stable compounds that can be isolated, purified by chromatography or distillation, and stored for extended periods. This stability allows for a two-step reaction sequence where the enolate equivalent is prepared and purified before its reaction with an electrophile, minimizing potential side reactions.
Lithium enolates, conversely, are often highly reactive and unstable species.[4] They are typically generated in situ at low temperatures (e.g., -78 °C) and used immediately to prevent decomposition or undesired side reactions, such as self-condensation.[2][4] Their high basicity can also lead to issues with sensitive functional groups present in the substrate or electrophile.
Regioselectivity: Kinetic vs. Thermodynamic Control
Both lithium enolates and silyl enol ethers offer the ability to control the regioselectivity of enolate formation from unsymmetrical ketones, leading to either the kinetic or thermodynamic product.
-
Lithium Enolates: The formation of the kinetic enolate is favored by using a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (-78 °C) in an aprotic solvent.[4] These conditions promote the rapid and irreversible deprotonation of the less hindered α-proton. The thermodynamic enolate is favored under equilibrating conditions, typically using a weaker base, a protic solvent, or higher temperatures, which allows for the formation of the more stable, more substituted enolate.
-
Silyl Enol Ethers: The regioselective synthesis of silyl enol ethers can also be controlled. Trapping a pre-formed kinetic lithium enolate with a trialkylsilyl halide yields the kinetic silyl enol ether.[4] Conversely, reaction of a ketone with a trialkylsilyl halide in the presence of a weaker base, such as triethylamine, at or above room temperature typically affords the thermodynamically more stable silyl enol ether.[4]
This control over regiochemistry is a powerful tool in synthesis, allowing for the selective formation of a desired constitutional isomer.
Experimental Protocols
General Protocol for Alkylation of a Lithium Enolate
-
Enolate Formation: A solution of a ketone (1.0 eq) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of LDA (1.05 eq) in THF is added dropwise, and the mixture is stirred at -78 °C for 30-60 minutes.
-
Alkylation: The alkylating agent (e.g., an alkyl halide, 1.1 eq) is added to the enolate solution at -78 °C. The reaction mixture is allowed to warm slowly to room temperature and stirred until the reaction is complete (monitored by TLC).
-
Work-up: The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Protocol for the Mukaiyama Aldol Reaction of a Silyl Enol Ether
-
Reaction Setup: A solution of the aldehyde or ketone (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere.
-
Lewis Acid Addition: A Lewis acid (e.g., TiCl₄, BF₃·OEt₂, or TMSOTf, 1.1 eq) is added dropwise to the solution.
-
Silyl Enol Ether Addition: A solution of the silyl enol ether (1.2 eq) in the same solvent is added dropwise to the reaction mixture. The reaction is stirred at -78 °C for a specified time (typically 1-4 hours).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by column chromatography.
Logical and Experimental Workflows
The decision-making process for choosing between a silyl enol ether and a lithium enolate, and the subsequent experimental workflow, can be visualized as follows:
References
Unveiling the Reactivity of (1-Ethoxycyclopropoxy)trimethylsilane: A Comparative Guide to Computational and Theoretical Models
For researchers, scientists, and drug development professionals, understanding the reactivity of key synthetic intermediates is paramount. (1-Ethoxycyclopropoxy)trimethylsilane, a versatile homoenolate equivalent, undergoes a characteristic ring-opening reaction, primarily facilitated by Lewis acids, to form a reactive 1,3-zwitterionic intermediate. This guide provides a comparative analysis of the experimental data available for this compound and its reactivity, juxtaposed with theoretical models derived from computational studies on analogous cyclopropane (B1198618) systems. By examining both experimental outcomes and theoretical predictions, we aim to provide a deeper understanding of the factors governing the reactivity of this important synthetic building block.
Lewis Acid-Mediated Ring-Opening: A Comparative Overview
The principal mode of reactivity for this compound involves the Lewis acid-catalyzed cleavage of the cyclopropane ring. The Lewis acid coordinates to one of the oxygen atoms, facilitating the formation of a stabilized carbocation and subsequent nucleophilic attack. This process is central to its utility as a homoenolate precursor.
To provide a quantitative comparison, we have compiled experimental data on the Lewis acid-catalyzed ring-opening of various donor-acceptor cyclopropanes, alongside theoretical data from Density Functional Theory (DFT) calculations on similar systems.
Table 1: Comparison of Lewis Acids in the Ring-Opening of Donor-Acceptor Cyclopropanes (Experimental Data)
| Donor-Acceptor Cyclopropane | Lewis Acid (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fused Bicyclic Cyclopropane | Yb(OTf)₃ (5) | Dioxane | 90 | 100 | [1] |
| Fused Bicyclic Cyclopropane | Sc(OTf)₃ | Dioxane | 90 | Lower Yield | [1] |
| Fused Bicyclic Cyclopropane | Zn(OTf)₂ | Dioxane | 90 | Lower Yield | [1] |
| Fused Bicyclic Cyclopropane | Ga(OTf)₃ (10) | MeCN | RT | 43-99 | [1] |
| Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate | SnCl₄ | CH₃NO₂ | RT | Good to High | [2] |
| Phenyl-substituted D-A Cyclopropane | Sc(OTf)₃ | Dichloromethane | RT | 57 | [3] |
Table 2: Theoretical Data for Ring-Opening of Substituted Cyclopropanes (DFT Calculations)
| Cyclopropane Derivative | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |
| N-cyclopropylmethyl amides | DFT | Activation Energy for Ring Opening | Not specified | [4] |
Note: Specific activation energies for the ring-opening of N-cyclopropylmethyl amides were not explicitly provided in the abstract.
Mechanistic Insights from Theoretical Models
Computational studies on analogous systems, such as donor-acceptor cyclopropanes, shed light on the mechanistic pathway of the ring-opening reaction. The generally accepted mechanism involves the following key steps:
-
Coordination: The Lewis acid coordinates to the oxygen atom of the ethoxy or trimethylsilyloxy group of this compound.
-
Ring-Opening: This coordination weakens the adjacent carbon-carbon bond of the cyclopropane ring, leading to heterolytic cleavage and the formation of a 1,3-dipolar intermediate or a stabilized carbocation.
-
Nucleophilic Attack: The resulting electrophilic center is then attacked by a nucleophile. In the absence of an external nucleophile, the counterion from the Lewis acid can act as the nucleophile.
This mechanistic understanding is crucial for predicting the regioselectivity and stereoselectivity of reactions involving this compound.
Experimental Protocols: A Practical Guide
While specific, detailed experimental protocols for a wide range of reactions with this compound are proprietary or scattered across the literature, a general procedure for its use as a homoenolate equivalent can be outlined.
General Experimental Protocol for the Reaction of this compound with a Carbonyl Compound:
-
To a solution of the carbonyl compound in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon or nitrogen) at low temperature (typically -78 °C), a Lewis acid (e.g., TiCl₄, SnCl₄, or BF₃·OEt₂) is added dropwise.
-
After stirring for a short period, a solution of this compound in the same solvent is added dropwise.
-
The reaction mixture is stirred at the low temperature for a specified time, and the progress of the reaction is monitored by a suitable technique (e.g., TLC or GC-MS).
-
Upon completion, the reaction is quenched by the addition of a suitable reagent (e.g., saturated aqueous sodium bicarbonate solution).
-
The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is typically extracted with an organic solvent.
-
The combined organic layers are washed, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
The crude product is then purified by an appropriate method, such as column chromatography.
Visualizing the Reaction Pathway
To further elucidate the logical flow of the Lewis acid-mediated ring-opening of this compound and its subsequent reaction, the following diagrams are provided.
Figure 1. Logical workflow of the Lewis acid-mediated reaction.
Figure 2. A typical experimental workflow for the reaction.
Comparison with Alternative Synthetic Methods
The use of this compound as a homoenolate equivalent offers a valuable alternative to other methods of generating γ-functionalized carbonyl compounds. Traditional methods often involve multi-step sequences or the use of highly reactive and less stable organometallic reagents.
Table 3: Comparison of this compound with Other Homoenolate Equivalents
| Homoenolate Equivalent | Advantages | Disadvantages |
| This compound | Stable, easily handled liquid; reactivity is readily tuned by the choice of Lewis acid. | Requires stoichiometric Lewis acid activation. |
| Lithium enolates of cyclopropanone (B1606653) ketals | Highly reactive. | Often thermally unstable and require very low temperatures. |
| α,β-Unsaturated aldehydes (via conjugate addition) | Readily available starting materials. | Can lead to mixtures of 1,2- and 1,4-addition products. |
| Organocuprates | Generally provide good yields for conjugate additions. | Stoichiometric use of copper reagents can be a drawback. |
Conclusion
This compound stands out as a practical and versatile reagent in organic synthesis. While direct computational studies on its reactivity are yet to be extensively reported, theoretical models based on analogous donor-acceptor cyclopropanes provide a strong foundation for understanding its Lewis acid-mediated ring-opening reactions. The experimental data available for related systems, combined with these theoretical insights, allows for a rational approach to its application in the synthesis of complex molecules. The continued exploration of its reactivity, both experimentally and computationally, will undoubtedly unlock further potential for this valuable synthetic tool.
References
- 1. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 2. Ring-opening polymerization of donor–acceptor cyclopropanes catalyzed by Lewis acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Lewis‐Acid‐Catalyzed (3+2)‐Cycloadditions of Donor‐Acceptor Cyclopropanes with Thioketenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
(1-Ethoxycyclopropoxy)trimethylsilane: A Strategic Alternative to the Wittig Reagent for Three-Carbon Unit Introduction
In the landscape of synthetic organic chemistry, the Wittig reaction stands as a cornerstone for the formation of carbon-carbon double bonds, enabling the conversion of aldehydes and ketones into alkenes.[1][2][3] However, its limitations, including issues with stereoselectivity and the generation of triphenylphosphine (B44618) oxide as a byproduct, have prompted chemists to explore alternative synthetic strategies.[4][5] This guide presents (1-Ethoxycyclopropoxy)trimethylsilane as a versatile reagent that, while not a direct olefination agent, offers a powerful alternative for the introduction of a three-carbon unit, providing access to a diverse array of cyclopropane-containing molecules. This comparison will explore the synthetic applications, mechanistic pathways, and experimental considerations of both the Wittig reaction and the chemistry of this compound, offering researchers and drug development professionals a clear perspective on their respective strengths and applications.
The Wittig Reaction: A Classic Olefination Tool
The Wittig reaction, developed by Georg Wittig in 1954, is a Nobel Prize-winning method for the synthesis of alkenes from carbonyl compounds.[3] The reaction involves a phosphonium (B103445) ylide, known as a Wittig reagent, which reacts with an aldehyde or ketone to yield an alkene and triphenylphosphine oxide.[1][5] The thermodynamic driving force of the reaction is the formation of the highly stable phosphorus-oxygen double bond in triphenylphosphine oxide.[6]
Mechanism of the Wittig Reaction
The mechanism of the Wittig reaction is generally accepted to proceed through a concerted [2+2] cycloaddition between the ylide and the carbonyl compound to form a four-membered oxaphosphetane intermediate.[2] This intermediate then fragments in a retro-[2+2] cycloaddition to yield the alkene and triphenylphosphine oxide.[2] The stereochemical outcome of the reaction is influenced by the nature of the substituents on the ylide. Stabilized ylides, which have an electron-withdrawing group attached to the carbanion, typically yield (E)-alkenes, while non-stabilized ylides tend to produce (Z)-alkenes.[3][7]
Caption: General workflow of the Wittig reaction.
This compound: A Cyclopropanone (B1606653) Equivalent
This compound, also known as cyclopropanone ethyl trimethylsilyl (B98337) acetal, is not a direct olefination reagent but serves as a stable and versatile precursor to the highly reactive cyclopropanone.[8] This allows for the introduction of a cyclopropylidene unit or a functionalized three-carbon chain into a molecule, offering a distinct synthetic strategy compared to the Wittig reaction.
Reactivity and Applications
Under Lewis acid or protic acid catalysis, this compound generates a cyclopropanone-like species that can be trapped by various nucleophiles.[9][10] This reactivity enables the synthesis of a wide range of cyclopropane (B1198618) derivatives, which are valuable motifs in medicinal chemistry and materials science.
Key applications include:
-
Synthesis of 1-substituted cyclopropanols: Reaction with Grignard reagents or organolithium compounds.[8]
-
Formation of aminocyclopropanes: Trapping with amines.
-
Access to β-lactams: Through ring-expansion reactions with azides.[10]
Caption: Reactivity of this compound.
Performance Comparison: Wittig Reagent vs. This compound
The following table summarizes the key differences in the synthetic outcomes and experimental conditions for the Wittig reaction and reactions involving this compound. It is important to note that these are not directly comparable for the same transformation but represent alternative strategies for molecular construction.
| Feature | Wittig Reaction | This compound Chemistry |
| Primary Transformation | Carbonyl Olefination (C=O to C=C) | Cyclopropanone Chemistry (Introduction of a C₃ unit) |
| Typical Substrates | Aldehydes, Ketones | Electrophiles (in the presence of an acid catalyst) |
| Key Reagent | Phosphonium Ylide | Silyl enol ether of cyclopropanone |
| Reaction Conditions | Basic (strong base for ylide generation) | Acidic (Lewis or protic acid) |
| Byproducts | Triphenylphosphine oxide | Trimethylsilanol, Ethanol |
| Stereoselectivity | Dependent on ylide stability (Z or E) | Can be stereospecific depending on the nucleophile and conditions |
| Scope | Broad for alkene synthesis | Access to diverse cyclopropane derivatives |
Experimental Protocols
General Procedure for a Wittig Reaction
-
Ylide Generation: A solution of the phosphonium salt in an anhydrous aprotic solvent (e.g., THF, ether) is treated with a strong base (e.g., n-butyllithium, sodium hydride) at a low temperature (e.g., 0 °C to -78 °C) under an inert atmosphere. The formation of the colored ylide is indicative of a successful reaction.
-
Olefination: The aldehyde or ketone, dissolved in the same anhydrous solvent, is added dropwise to the ylide solution at the same low temperature.
-
Workup: The reaction is typically quenched with a proton source (e.g., water, saturated ammonium (B1175870) chloride solution). The product is then extracted with an organic solvent.
-
Purification: The major challenge in purification is the removal of the triphenylphosphine oxide byproduct. This is often achieved by chromatography or crystallization.[11]
General Procedure for the Reaction of this compound with a Nucleophile
-
Reaction Setup: A solution of the electrophile and this compound in an anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) is prepared under an inert atmosphere.
-
Acid Activation: A Lewis acid (e.g., BF₃·OEt₂, TiCl₄) or a protic acid is added to the solution at a suitable temperature (often low temperature to control reactivity).[10]
-
Nucleophilic Addition: The nucleophile is then added to the reaction mixture.
-
Workup: The reaction is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate). The product is extracted with an organic solvent.
-
Purification: The crude product is purified by standard techniques such as column chromatography.
Conclusion
While the Wittig reaction remains an indispensable tool for olefination, this compound presents a valuable and complementary strategy for the introduction of a three-carbon cyclopropyl (B3062369) unit. The choice between these two reagents is not one of direct replacement but rather a strategic decision based on the desired molecular architecture. For the synthesis of alkenes, the Wittig reaction and its variants are the methods of choice. However, when the target molecule contains a cyclopropane ring, a feature prevalent in many biologically active compounds, the chemistry of this compound offers a powerful and efficient synthetic route. Understanding the distinct applications and mechanistic pathways of both methodologies empowers researchers to devise more creative and effective synthetic plans in the pursuit of novel chemical entities.
References
- 1. Wittig reaction - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wittig Reaction [organic-chemistry.org]
- 5. wittig_reaction [chemeurope.com]
- 6. delval.edu [delval.edu]
- 7. scienceinfo.com [scienceinfo.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. Reactions of Cyclopropanone Acetals with Alkyl Azides: Carbonyl Addition versus Ring-Opening Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. delval.edu [delval.edu]
A Comparative Guide to the Mechanistic Validation of Ring-Opening Reactions of (1-Ethoxycyclopropoxy)trimethylsilane
For Researchers, Scientists, and Drug Development Professionals
(1-Ethoxycyclopropoxy)trimethylsilane, also known as cyclopropanone (B1606653) ethyl trimethylsilyl (B98337) acetal, serves as a stable and versatile precursor to the highly strained and synthetically useful cyclopropanone intermediate. Its application in organic synthesis, particularly in reactions involving ring-opening, provides a powerful tool for the construction of complex molecular architectures. This guide offers a comparative analysis of the performance of this compound against alternative cyclopropanone equivalents, supported by available experimental data. Furthermore, it delves into the mechanistic aspects of its ring-opening reactions and provides detailed experimental protocols for key transformations.
Performance Comparison of Cyclopropanone Equivalents
The utility of this compound is best understood in the context of other cyclopropanone precursors. The choice of a particular equivalent often depends on the specific reaction conditions, desired reactivity, and stability requirements. Below is a comparative overview of common cyclopropanone equivalents.
| Cyclopropanone Equivalent | Structure | Key Features & Performance Aspects | Representative Application & Yield |
| This compound |
| - Stable, commercially available liquid.[1] - Acts as a neutral cyclopropanone precursor, activated under Lewis acidic conditions. - Harsh reaction conditions can sometimes lead to decomposition pathways, resulting in moderate yields.[2] | Schmidt-type rearrangement with organoazides and BF3·OEt2: Unsubstituted β-lactams (low to moderate yield).[2] |
| Cyclopropanone Ethyl Hemiacetal |
| - One of the earliest and most common cyclopropanone synthons.[3] - Less stable than its silylated counterpart, can be sensitive to reaction conditions. - Readily undergoes nucleophilic addition with Grignard reagents, azides, and amines.[3] | Nucleophilic addition of Grignard reagents: 1-substituted cyclopropanols (high yields).[3] |
| 1-Sulfonylcyclopropanols |
| - Crystalline solids with tunable stability and reactivity based on the sulfonyl group.[4][5][6][7] - Can be synthesized enantioselectively, providing access to chiral cyclopropanone equivalents.[4][5][6][7] - Equilibration to cyclopropanone occurs under mildly basic conditions. | Formal [3+1] cycloaddition with hydroxylamines: Chiral β-lactam derivatives (good to excellent yields).[4][5][6][7] |
Mechanistic Validation of Ring-Opening Reactions
The ring-opening of this compound is typically initiated by a Lewis acid. The proposed mechanism involves the coordination of the Lewis acid to one of the oxygen atoms of the acetal, which weakens the cyclopropane (B1198618) ring bonds and facilitates its cleavage. This process generates a homoenolate equivalent, which can then be trapped by a variety of nucleophiles or undergo rearrangements.
While detailed kinetic and computational studies specifically for this compound are not extensively reported in the literature, the general mechanism can be inferred from studies on related donor-acceptor cyclopropanes and other siloxycyclopropanes. The reaction pathway is believed to proceed through a stabilized carbocationic intermediate upon ring-opening.
In contrast, some ring-opening reactions of siloxy cyclopropanes can also be initiated by photoinduced electron transfer (PET), leading to the formation of β-keto radicals.[8] This alternative mechanistic pathway highlights the diverse reactivity of this class of compounds.
Proposed Mechanistic Pathway under Lewis Acid Catalysis
Caption: Proposed mechanism for Lewis acid-catalyzed ring-opening of this compound.
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Ring-Opening and Trapping with a Nucleophile
This protocol is a representative procedure for the ring-opening of this compound and subsequent reaction with a nucleophile.
Materials:
-
This compound
-
Lewis acid (e.g., TiCl₄, BF₃·OEt₂)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Nucleophile (e.g., an enol silane, an amine)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Under an inert atmosphere, dissolve this compound (1.0 equiv) in the chosen anhydrous solvent in a flame-dried, round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to the desired temperature (typically between -78 °C and 0 °C).
-
Slowly add the Lewis acid (0.1 - 1.2 equiv) to the stirred solution.
-
After stirring for a short period (5-15 minutes) to allow for the formation of the reactive intermediate, add the nucleophile (1.0 - 1.5 equiv) dropwise.
-
Allow the reaction to stir at the specified temperature for the required time, monitoring its progress by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, quench the reaction by the addition of a suitable quenching agent (e.g., saturated aqueous NaHCO₃ solution, water).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., dichloromethane, ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired product.
Experimental Workflow for Mechanistic Studies
To rigorously validate the reaction mechanism, a series of experiments can be designed. The following workflow outlines key experiments for such a study.
Caption: Experimental workflow for the mechanistic validation of a chemical reaction.
Conclusion
This compound is a valuable synthetic tool that provides a stable entry point to cyclopropanone chemistry. While its performance can be influenced by reaction conditions, it offers a distinct advantage in its commercial availability and ease of handling compared to the parent cyclopropanone. Further detailed mechanistic studies, particularly kinetic and computational analyses, would provide deeper insights into its reactivity and could lead to the development of more efficient and selective transformations. The comparative data and protocols presented in this guide aim to assist researchers in making informed decisions when selecting a cyclopropanone equivalent and in designing experiments to further explore the rich chemistry of these strained ring systems.
References
- 1. This compound 98 27374-25-0 [sigmaaldrich.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Enantioselective Synthesis of Cyclopropanone Equivalents and Application to the Formation of Chiral β-Lactams - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling (1-Ethoxycyclopropoxy)trimethylsilane
This guide provides critical safety and logistical information for the proper handling, storage, and disposal of (1-Ethoxycyclopropoxy)trimethylsilane, tailored for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential for ensuring laboratory safety and procedural integrity.
This compound is a flammable liquid and vapor that can cause skin and eye irritation, and may lead to respiratory irritation.[1][2] Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and associated risks.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. Consistent use of this equipment is crucial to prevent chemical exposure.
| Protection Type | Recommended Equipment | Standard Compliance |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields or faceshields. | EN 166 (EU) or NIOSH (US) approved.[1] |
| Skin Protection | Chemically resistant gloves (inspect before use) and impervious, fire/flame-resistant clothing. | EU Directive 89/686/EEC and EN 374 for gloves.[1] |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, a full-face respirator with a suitable filter (e.g., type ABEK (EN14387)) or a dust mask (e.g., N95, US) is necessary.[3] |
Operational and Disposal Plans
A systematic approach to handling, from preparation to disposal, is outlined below. This workflow is designed to ensure safety at every stage of the chemical's lifecycle in the laboratory.
Handling Protocol:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood.[1] Ensure that an eyewash station and safety shower are readily accessible.[4]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, as the substance is a flammable liquid.[1][4]
-
Tools: Use only non-sparking tools to avoid ignition sources.[1][4]
-
Dispensing: Avoid direct contact with skin and eyes, and prevent inhalation of vapors.[2][5]
-
Post-Handling: Wash hands thoroughly after handling the substance.[1] Contaminated clothing should be removed and washed before reuse.[1]
Storage:
-
Keep the container tightly closed to prevent exposure to moisture and air.[1][4][5]
-
Store in a designated flammables area away from heat, sparks, open flames, and other ignition sources.[1][5]
-
Keep away from strong oxidizing agents.[4]
Disposal:
-
Dispose of contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[1][4]
-
Do not dispose of with household waste.
Emergency First-Aid Procedures
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1][2]
-
In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation persists, seek medical attention.[1][2][5]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][2][4]
-
If Swallowed: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Chemical Handling Workflow
The following diagram illustrates the standard operating procedure for handling this compound, from initial preparation to final disposal.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



